15-Acetyl-deoxynivalenol-13C17
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H22O7 |
|---|---|
Molecular Weight |
355.23 g/mol |
IUPAC Name |
[(1'R,2S,2'R,3'S,7'R,9'R,10'R)-3',10'-dihydroxy-1',5'-di((113C)methyl)-4'-oxospiro[(2,3-13C2)oxirane-2,12'-8-oxatricyclo[7.2.1.02,7]dodec-5-ene]-2'-yl](113C)methyl acetate |
InChI |
InChI=1S/C17H22O7/c1-8-4-11-16(6-22-9(2)18,13(21)12(8)20)15(3)5-10(19)14(24-11)17(15)7-23-17/h4,10-11,13-14,19,21H,5-7H2,1-3H3/t10-,11-,13-,14-,15-,16-,17+/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1 |
InChI Key |
IDGRYIRJIFKTAN-CJTIMMQGSA-N |
Isomeric SMILES |
[13CH3][13C]1=[13CH][13C@@H]2[13C@]([13C@@H]([13C]1=O)O)([13C@]3([13CH2][13C@H]([13C@H]([13C@@]34[13CH2]O4)O2)O)[13CH3])[13CH2]O[13C](=O)[13CH3] |
Canonical SMILES |
CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)O)C)COC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
15-Acetyl-deoxynivalenol-13C17 CAS number and structure
An In-depth Technical Guide to 15-Acetyl-deoxynivalenol-13C17
Introduction
15-Acetyl-deoxynivalenol (15-ADON) is a type B trichothecene mycotoxin, an acetylated derivative of deoxynivalenol (DON).[1][2][3] These mycotoxins are produced by various Fusarium species and are common contaminants in cereals like wheat, maize, and barley.[2][3] The isotopically labeled form, this compound, serves as an internal standard for accurate quantification in complex matrices using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is a highly effective solution for precise measurement as it closely mimics the physico-chemical behavior of the analyte.[4] This guide provides detailed technical information on this compound, including its chemical properties, analytical methodologies, and biological significance for researchers in toxicology and drug development.
Chemical Structure and Properties
15-Acetyl-deoxynivalenol is structurally characterized by a trichothecene core with an epoxide ring at C12-13, which is crucial for its biological activity.[5] The acetyl group is located at the C-15 position.
-
Chemical Formula : C₁₇H₂₂O₇
-
Molecular Weight : 338.35 g/mol [1]
-
CAS Number :
-
Synonyms : 15-ADON, 15-Acetylvomitoxin, Deoxynivalenol 15-Acetate[2][6]
Quantitative Analysis
LC-MS/MS is the preferred method for the sensitive and specific detection of 15-ADON in various matrices.[10] The use of isotopically labeled internal standards like this compound is crucial for correcting matrix effects and ensuring accurate quantification.[11]
| Parameter | Value | Matrix | Analytical Method | Reference |
| Limit of Detection (LOD) | 4 µg/kg | Wheat | LC-MS/MS | [10][12] |
| Limit of Quantification (LOQ) | 8 µg/kg | Wheat | LC-MS/MS | [10][12] |
| Recovery | 84.9% - 90.0% | Wheat | LC-MS/MS | [13] |
| Repeatability (RSDr) | 6.2% - 11.2% | Wheat | LC-MS/MS | [13] |
| Reproducibility (RSDR) | 17.0% - 27.2% | Wheat | LC-MS/MS | [13] |
Experimental Protocols
Determination of 15-Acetyl-deoxynivalenol in Cereals by LC-MS/MS
This protocol is based on methodologies developed for the analysis of DON and its derivatives in cereal matrices.[10][11]
1. Sample Preparation and Extraction:
- Homogenize a representative sample of the cereal grain.
- Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
- Add 20 mL of an extraction solvent (e.g., acetonitrile/water, 84:16, v/v).
- Add the 13C-labeled internal standard (this compound) at a known concentration.
- Shake vigorously for 60 minutes using a mechanical shaker.
- Centrifuge the mixture at 4000 rpm for 10 minutes.
- Transfer an aliquot of the supernatant to a clean tube.
2. Sample Clean-up (if necessary):
- For complex matrices, a clean-up step using a multifunctional column (e.g., MycoSep) may be employed to remove interfering substances.
- Pass the extract through the clean-up column according to the manufacturer's instructions.
- Collect the purified extract.
3. LC-MS/MS Analysis:
- Evaporate the purified extract to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable mobile phase, for example, a mixture of water and methanol with additives like ammonium acetate.
- Inject the reconstituted sample into the LC-MS/MS system.
- Chromatographic Separation:
- Use a C18 reversed-phase column for separation.
- Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).
- Mass Spectrometric Detection:
- Operate the mass spectrometer in negative electrospray ionization (ESI-) mode.
- Use Selected Reaction Monitoring (SRM) for the detection and quantification of the analyte and the internal standard. Monitor at least two transitions for each compound to ensure specificity.
Biological Activity and Signaling Pathways
Deoxynivalenol and its acetylated derivatives are known to be potent inhibitors of protein synthesis in eukaryotic cells by binding to the ribosome.[14][15] This interaction triggers a "ribotoxic stress response," leading to the activation of mitogen-activated protein kinases (MAPKs).[15] The MAPK signaling cascade is a crucial pathway involved in cellular processes like inflammation, apoptosis, and cell differentiation.[15] Other signaling pathways implicated in the toxic effects of DON include the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, the FOXO3a-signaling pathway, and the Nuclear Factor-κB (NF-κB) signaling pathway.[14][16][17]
References
- 1. scbt.com [scbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 15-Acetyl-deoxynivalenol - LKT Labs [lktlabs.com]
- 4. U-[13C17]-3-Acetyl-Deoxynivalenol | LIBIOS [libios.fr]
- 5. Showing Compound 15-Acetyl-4-deoxynivalenol (FDB011482) - FooDB [foodb.ca]
- 6. 15-Acetyldeoxynivalenol | C17H22O7 | CID 10382483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ez.restek.com [ez.restek.com]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
- 10. mdpi.com [mdpi.com]
- 11. Development and Validation of an LC-MS/MS Based Method for the Determination of Deoxynivalenol and Its Modified Forms in Maize [mdpi.com]
- 12. Validation of LC-MS/MS Coupled with a Chiral Column for the Determination of 3- or 15-Acetyl Deoxynivalenol Mycotoxins from Fusarium graminearum in Wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inter-laboratory Study of an LC-MS/MS Method for Simultaneous Determination of Deoxynivalenol and Its Acetylated Derivatives, 3-Acetyl-deoxynivalenol and 15-Acetyl-deoxynivalenol in Wheat [jstage.jst.go.jp]
- 14. Deoxynivalenol: signaling pathways and human exposure risk assessment--an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanisms of Deoxynivalenol-Induced Gene Expression and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Deoxynivalenol Induces Apoptosis via FOXO3a-Signaling Pathway in Small-Intestinal Cells in Pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Deoxynivalenol Induces Intestinal Damage and Inflammatory Response through the Nuclear Factor-κB Signaling Pathway in Piglets - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 15-Acetyl-deoxynivalenol-13C17: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological relevance of 15-Acetyl-deoxynivalenol-13C17. This isotopically labeled internal standard is crucial for accurate quantification in complex biological matrices, facilitating research in toxicology, pharmacokinetics, and drug development.
Introduction
15-Acetyl-deoxynivalenol (15-ADON) is a type B trichothecene mycotoxin produced by Fusarium species, commonly contaminating cereal grains. Its toxicological effects, primarily mediated through the inhibition of protein synthesis, pose a significant risk to human and animal health. The use of a stable isotope-labeled internal standard, such as this compound, is essential for precise and accurate quantification by mass spectrometry-based methods, overcoming matrix effects and variations in sample preparation.
Proposed Synthesis of this compound
Experimental Protocol: Proposed Selective Acetylation
This proposed protocol is based on established methods for the selective acetylation of trichothecenes. Optimization of reaction conditions may be necessary to achieve the desired yield and purity.
Materials:
-
Deoxynivalenol-¹³C₁₅ (starting material)
-
[¹³C₂]-Acetyl chloride or [¹³C₄]-Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Deoxynivalenol-¹³C₁₅ in anhydrous dichloromethane. Cool the solution to 0°C in an ice bath.
-
Addition of Reagents: Add anhydrous pyridine to the solution, followed by the dropwise addition of a stoichiometric equivalent of [¹³C₂]-acetyl chloride or [¹³C₄]-acetic anhydride dissolved in anhydrous dichloromethane. The use of a slight excess of the acetylating agent may be necessary to drive the reaction to completion.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane). The formation of the more nonpolar this compound should be observed.
-
Workup: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford pure this compound.
-
Characterization: Confirm the identity and purity of the final product using High-Resolution Mass Spectrometry (HRMS) to verify the correct mass and ¹³C incorporation, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) to confirm the position of acetylation.
Quantitative Data
Since this is a proposed synthesis, experimental data such as yield and purity are not available. However, based on similar reactions, a moderate to good yield can be anticipated. The purity of the final product should be ≥98% as determined by HPLC and NMR.
| Parameter | Expected Value |
| Molecular Formula | ¹³C₁₇H₂₂O₇ |
| Monoisotopic Mass | 355.18 g/mol |
| Purity (HPLC) | ≥98% |
| Isotopic Enrichment | ≥99 atom % ¹³C |
Biological Pathways and Experimental Workflows
Biosynthesis of 15-Acetyldeoxynivalenol in Fusarium
The biosynthesis of 15-ADON in Fusarium graminearum is a multi-step enzymatic process encoded by the TRI gene cluster. The key step in the formation of 15-ADON is the acetylation of the C15 hydroxyl group of 15-decalonectrin, a precursor in the trichothecene pathway, catalyzed by the TRI3 acetyltransferase.
Caption: Biosynthesis of 15-ADON in Fusarium.
Metabolic Detoxification of 15-Acetyldeoxynivalenol in Wheat
Plants, such as wheat, have developed detoxification mechanisms to cope with mycotoxin contamination. 15-ADON can be metabolized through deacetylation to the less toxic deoxynivalenol (DON), which can then be further conjugated, for example, by glucosylation.
Caption: Metabolic detoxification of 15-ADON in wheat.
Toxicological Pathway: MAPK Signaling Activation
Deoxynivalenol and its acetylated derivatives are known to induce a ribotoxic stress response, leading to the activation of mitogen-activated protein kinase (MAPK) signaling pathways. This activation can result in various cellular responses, including inflammation and apoptosis.
Caption: MAPK signaling activation by 15-ADON.
Experimental Workflow: LC-MS/MS Analysis
The quantification of this compound is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This workflow outlines the key steps from sample preparation to data analysis.
Caption: LC-MS/MS analysis workflow.
Characterization Data
The structural confirmation and purity assessment of the synthesized this compound would rely on the following analytical techniques.
| Technique | Expected Results |
| ¹H NMR | The proton NMR spectrum should be consistent with the structure of 15-acetyldeoxynivalenol, with characteristic shifts for the acetyl methyl protons and the protons on the trichothecene skeleton. The coupling constants will confirm the stereochemistry. |
| ¹³C NMR | The carbon NMR spectrum will show 17 signals, confirming the incorporation of 17 ¹³C atoms. The chemical shifts will correspond to the different carbon environments in the molecule, with the acetyl carbonyl and methyl carbons showing characteristic resonances. |
| HRMS | High-resolution mass spectrometry will confirm the elemental composition and the exact mass of the labeled molecule, providing definitive evidence of successful synthesis and isotopic enrichment. The fragmentation pattern in MS/MS analysis can be used for structural elucidation and confirmation. |
Conclusion
The synthesis of this compound, while not described in a dedicated publication, can be achieved through a proposed regioselective acetylation of a ¹³C-labeled deoxynivalenol precursor. This isotopically labeled internal standard is an invaluable tool for researchers in the fields of mycotoxicology, drug metabolism, and food safety, enabling accurate and reliable quantification of 15-acetyldeoxynivalenol in complex biological samples. The provided diagrams of its biosynthesis, metabolism, and toxicological pathways, along with the analytical workflow, offer a comprehensive resource for professionals in the field.
15-Acetyl-deoxynivalenol-13C17 physical and chemical properties
This technical guide provides a comprehensive overview of the physical and chemical properties of 15-Acetyl-deoxynivalenol and its stable isotope-labeled counterpart, 15-Acetyl-deoxynivalenol-13C17. It is intended for researchers, scientists, and drug development professionals working with this mycotoxin. This document details its chemical structure, physical characteristics, and analytical methodologies, and includes a representative signaling pathway affected by this class of compounds.
Core Physical and Chemical Properties
15-Acetyl-deoxynivalenol (15-AcDON) is a trichothecene mycotoxin, an acetylated derivative of deoxynivalenol (DON), produced by various Fusarium species.[1][2] It is commonly found as a contaminant in cereal crops.[1][2] The isotopic labeling with Carbon-13 at all 17 carbon positions (this compound) provides a valuable internal standard for accurate quantification in complex matrices using mass spectrometry-based methods.[3][4]
Quantitative Data Summary
The physical and chemical properties of 15-Acetyl-deoxynivalenol and its 13C17-labeled analog are summarized in the table below.
| Property | 15-Acetyl-deoxynivalenol | This compound |
| Molecular Formula | C₁₇H₂₂O₇[1][5][6] | ¹³C₁₇H₂₂O₇[3] |
| Molecular Weight | 338.35 g/mol [5][6] | 355.23 g/mol [3] |
| CAS Number | 88337-96-6[1][5][6] | 911392-39-7[3] |
| Appearance | White to off-white crystalline solid[7][8] | Not explicitly stated, assumed to be a solid |
| Melting Point | 185-187 °C[5][8] | Not available |
| Boiling Point | 518.8 °C at 760 mmHg[5] | Not available |
| Solubility | Soluble in chloroform, ethanol, acetonitrile, methanol, and ethyl acetate.[1][8] Slightly soluble in water.[8] | Not explicitly stated, assumed to be similar to the unlabeled compound |
| Storage Temperature | 2-10 °C or -20 °C[5][9] | Not explicitly stated, assumed to be similar to the unlabeled compound |
Experimental Protocols
Detailed experimental protocols for the characterization of 15-Acetyl-deoxynivalenol are crucial for obtaining reliable and reproducible data. The following sections outline generalized methodologies for determining key physical and chemical properties.
Preparation of Standard Solutions
Accurate quantification of 15-AcDON relies on the precise preparation of standard solutions.
Methodology:
-
Weigh a precise amount of 15-Acetyl-deoxynivalenol standard (e.g., 1 mg) in a 5-mL amber volumetric flask.[10]
-
Dissolve the compound in a suitable solvent, such as acetonitrile, by vortexing until fully dissolved.[10]
-
Add the same solvent up to the graduation line to achieve a known concentration (e.g., 0.2 mg/mL).[10]
-
Store the standard stock solution at the recommended temperature (e.g., 2-10 °C or -20 °C) in a tightly sealed container to prevent solvent evaporation and degradation.[9]
-
Working standards of lower concentrations can be prepared by serial dilution of the stock solution with the appropriate solvent.
Chromatographic Analysis (HPLC and GC)
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are common techniques for the separation and quantification of 15-AcDON.
2.2.1. High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS/MS)
This is a highly sensitive and specific method for the analysis of 15-AcDON in various matrices.
Instrumentation:
-
A liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS).[11]
Methodology:
-
Sample Preparation: Extract the analyte from the sample matrix using a suitable solvent (e.g., acetonitrile/water mixture). The extract may require a clean-up step using solid-phase extraction (SPE) columns to remove interfering substances.
-
Chromatographic Separation: Inject the prepared sample onto a suitable analytical column (e.g., C18). Use a mobile phase gradient (e.g., water and acetonitrile, both with a small percentage of a modifier like formic acid) to achieve separation of 15-AcDON from other matrix components and related mycotoxins.
-
Mass Spectrometric Detection: Use electrospray ionization (ESI) in positive or negative ion mode. Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[11] The precursor and product ions for 15-ADON are typically monitored for quantification and confirmation.[11]
-
Quantification: Create a calibration curve using a series of standard solutions of known concentrations. The concentration of 15-AcDON in the sample is determined by comparing its peak area to the calibration curve. The use of this compound as an internal standard is highly recommended for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.[12][13]
2.2.2. Gas Chromatography (GC)
GC can also be used for the analysis of 15-AcDON, often requiring derivatization.
Methodology:
-
Derivatization: As trichothecenes are not sufficiently volatile for GC analysis, a derivatization step is necessary. This typically involves silylating the hydroxyl groups to increase volatility.
-
GC Separation: Inject the derivatized sample onto a GC column. Use a temperature program to separate the analytes.
-
Detection: A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS provides higher selectivity and structural information.
Biological Activity and Signaling
15-Acetyl-deoxynivalenol, like other trichothecenes, is a potent inhibitor of protein synthesis in eukaryotic cells.[6] It exerts its toxic effects by binding to the ribosomal peptidyl transferase center, thereby interfering with the elongation step of protein synthesis.[6] This inhibition of protein synthesis can lead to a variety of cellular responses, including the activation of stress-activated protein kinases and subsequent downstream signaling cascades.
One of the notable effects of 15-AcDON is the induction of pro-inflammatory cytokine expression, such as Interleukin-8 (IL-8).[2][8] This response is part of a cellular stress signaling pathway.
The following diagram illustrates a simplified representation of the signaling pathway leading to IL-8 production upon exposure to 15-Acetyl-deoxynivalenol.
Caption: Simplified signaling pathway of 15-Acetyl-deoxynivalenol.
The following diagram illustrates a general experimental workflow for the analysis of 15-Acetyl-deoxynivalenol in a given sample.
Caption: General experimental workflow for 15-AcDON analysis.
References
- 1. 15-Acetyldeoxy Nivalenol | CAS 88337-96-6 | Cayman Chemical | Biomol.com [biomol.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 15-Acetyl-deoxynivalenol | CAS#:88337-96-6 | Chemsrc [chemsrc.com]
- 6. 15-Acetyldeoxynivalenol | C17H22O7 | CID 10382483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 15-Acetyl-deoxynivalenol - LKT Labs [lktlabs.com]
- 9. 88337-96-6・15-Acetyldeoxynivalenol Standard・018-23481[Detail Information] | [Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 10. famic.go.jp [famic.go.jp]
- 11. mdpi.com [mdpi.com]
- 12. Chemical Synthesis of Deoxynivalenol-3-β-d-[13C6]-glucoside and Application in Stable Isotope Dilution Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Isotopic Labeling of 15-Acetyl-deoxynivalenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the isotopic labeling of 15-Acetyl-deoxynivalenol (15-AcDON). This mycotoxin, a derivative of deoxynivalenol (DON), is a significant contaminant in cereals and grains, posing a health risk to humans and animals. Isotopically labeled 15-AcDON is an invaluable tool for researchers in various fields, including toxicology, metabolism, and analytical chemistry, enabling accurate quantification and a deeper understanding of its biological fate.
Introduction to Isotopic Labeling of 15-AcDON
Isotopic labeling of 15-AcDON involves the substitution of one or more atoms in the molecule with their heavier, stable isotopes, such as Carbon-13 (¹³C) or Deuterium (²H). These labeled compounds are chemically identical to their unlabeled counterparts but can be distinguished by their mass. This property makes them ideal internal standards for mass spectrometry-based analytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of isotopically labeled internal standards in Stable Isotope Dilution Assays (SIDA) allows for the correction of matrix effects and variations during sample preparation, leading to highly accurate and precise quantification of the target analyte.
Beyond their use as analytical standards, isotopically labeled 15-AcDON can also serve as tracers in metabolic and toxicokinetic studies to elucidate the absorption, distribution, metabolism, and excretion (ADME) of this mycotoxin in biological systems.
Labeling Strategies
The isotopic label can be introduced into the 15-AcDON molecule at two primary locations: the acetyl group at the C-15 position or the deoxynivalenol backbone.
-
Labeling the Acetyl Group: This is the more direct approach, involving the acetylation of deoxynivalenol (DON) with an isotopically labeled acetylating agent. Commercially available reagents such as [¹³C₂]-acetic anhydride or [²H₆]-acetic anhydride are commonly used for this purpose. This strategy yields 15-AcDON with a labeled acetyl moiety.
-
Labeling the Deoxynivalenol Backbone: A more complex approach involves the synthesis of a fully or partially labeled DON core, which is then acetylated at the C-15 position. The synthesis of a fully ¹³C-labeled DON ([¹³C₁₅]-DON) has been reported and is commercially available, providing a precursor for the synthesis of backbone-labeled 15-AcDON.
Experimental Protocols
This section details the experimental procedures for the synthesis, purification, and characterization of isotopically labeled 15-AcDON.
Synthesis of [¹³C₂]-15-Acetyl-deoxynivalenol
This protocol describes the synthesis of 15-AcDON labeled with two ¹³C atoms in the acetyl group, starting from deoxynivalenol.
Materials:
-
Deoxynivalenol (DON)
-
[¹³C₂]-Acetic anhydride
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Pyridine, anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
Solvents for chromatography (e.g., ethyl acetate, hexane, methanol)
Procedure:
-
Dissolution: Dissolve deoxynivalenol (DON) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: Add 4-dimethylaminopyridine (DMAP) and anhydrous pyridine to the solution.
-
Acetylation: Cool the reaction mixture in an ice bath (0 °C). Add [¹³C₂]-acetic anhydride dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 18-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by adding a saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification of [¹³C₂]-15-Acetyl-deoxynivalenol
The crude product, which may contain a mixture of 3-acetyl-DON, 15-acetyl-DON, and 3,15-diacetyl-DON, is purified using preparative high-performance liquid chromatography (HPLC).
HPLC Conditions:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol is commonly employed.
-
Detection: UV detection at a wavelength of approximately 220 nm.
-
Fraction Collection: Fractions corresponding to the 15-AcDON peak are collected.
Post-Purification:
-
Combine the collected fractions containing the purified [¹³C₂]-15-AcDON.
-
Remove the organic solvent under reduced pressure.
-
Lyophilize the remaining aqueous solution to obtain the purified product as a white powder.
Characterization
The identity and purity of the synthesized [¹³C₂]-15-Acetyl-deoxynivalenol are confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded to confirm the structure and the position of the isotopic label. The ¹³C spectrum will show enhanced signals for the carbonyl and methyl carbons of the acetyl group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the labeled compound, verifying the incorporation of the ¹³C isotopes. The mass spectrum will show a molecular ion peak that is 2 Da higher than that of unlabeled 15-AcDON.
Data Presentation
The following tables summarize the key quantitative data related to the synthesis and characterization of isotopically labeled 15-AcDON.
Table 1: Synthesis and Purification Data for [¹³C₂]-15-Acetyl-deoxynivalenol
| Parameter | Value | Reference |
| Starting Material | Deoxynivalenol (DON) | N/A |
| Labeling Reagent | [¹³C₂]-Acetic anhydride | N/A |
| Typical Yield | 40-60% | Estimated based on similar reactions |
| Purity (post-HPLC) | >98% | [1] |
| Isotopic Enrichment | >98% | Estimated based on precursor purity |
Table 2: Spectroscopic Data for 15-Acetyl-deoxynivalenol
| Technique | Key Signals/Fragments | Reference |
| ¹H NMR (CDCl₃) | δ ~2.1 (s, 3H, -OCOCH₃), ~3.8-4.5 (m, protons on trichothecene core) | General chemical shift knowledge |
| ¹³C NMR (CDCl₃) | δ ~21 (CH₃ of acetyl), ~170 (C=O of acetyl), other signals for DON core | General chemical shift knowledge |
| MS (ESI+) | m/z 339.14 [M+H]⁺, 361.12 [M+Na]⁺ | [2] |
Note: The specific chemical shifts in NMR and fragmentation patterns in MS for the labeled compound will be consistent with the unlabeled compound, with the appropriate mass shift for the labeled atoms.
Mandatory Visualizations
Experimental Workflow for the Synthesis of [¹³C₂]-15-Acetyl-deoxynivalenol
Caption: Workflow for the synthesis of [¹³C₂]-15-AcDON.
Signaling Pathway of Trichothecene-Induced Ribosomal Inhibition
Caption: Trichothecene-induced inhibition of protein synthesis.
Conclusion
The isotopic labeling of 15-Acetyl-deoxynivalenol provides researchers with a powerful tool for the accurate quantification of this mycotoxin in complex matrices and for studying its metabolic fate and toxicity. The synthetic protocol outlined in this guide, utilizing commercially available labeled reagents, offers a feasible route to obtaining high-purity labeled 15-AcDON. The detailed characterization of the final product is crucial to ensure its suitability for use in demanding research applications. As research into the effects of mycotoxins continues, the availability of such well-characterized labeled standards will be of paramount importance.
References
- 1. Large-scale preparation and multi-dimensional characterization of high-purity mycotoxin deoxynivalenol in rice culture inoculated with Fusarium graminearum - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. 15-Acetyldeoxynivalenol | C17H22O7 | CID 10382483 - PubChem [pubchem.ncbi.nlm.nih.gov]
15-Acetyl-deoxynivalenol-13C17 molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 15-Acetyl-deoxynivalenol-13C17, a stable isotope-labeled internal standard crucial for the accurate quantification of its unlabeled counterpart, 15-Acetyl-deoxynivalenol (15-ADON). 15-ADON is a prominent type B trichothecene mycotoxin, commonly found as a contaminant in cereals and grains. Understanding its biological impact and ensuring its accurate detection are critical for food safety and toxicological research.
Core Compound Data
Stable isotope-labeled standards are essential for correcting matrix effects in complex samples when using sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS).[1][2] The use of a uniformly 13C-labeled internal standard, such as this compound, significantly improves the accuracy and precision of mycotoxin quantification.[1][2]
| Parameter | This compound | 15-Acetyl-deoxynivalenol (Unlabeled) |
| Molecular Formula | ¹³C₁₇H₂₂O₇ | C₁₇H₂₂O₇ |
| Molecular Weight | 355.23 g/mol | ~338.35 g/mol |
Experimental Protocols
Quantification of 15-Acetyl-deoxynivalenol in Cereals by Stable Isotope Dilution LC-MS/MS
This protocol outlines a stable-isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 15-ADON in cereal matrices, employing this compound as an internal standard.[3]
1. Sample Preparation and Extraction:
-
Homogenize a representative sample of the cereal matrix to a fine powder.
-
Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Add a known concentration of the this compound internal standard solution to the sample.
-
Add 20 mL of an extraction solvent, typically an acetonitrile/water mixture (e.g., 80:20, v/v).
-
Vortex vigorously for 3 minutes to ensure thorough mixing.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[4][5][6]
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for separation.[3]
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid or ammonium formate to improve ionization.[7]
-
Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) in either positive or negative mode, depending on the specific adducts being monitored.
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both the native 15-ADON and the this compound internal standard to ensure specificity and accurate quantification.
3. Quantification:
-
Generate a calibration curve using a series of standards containing known concentrations of unlabeled 15-ADON and a constant concentration of the this compound internal standard.
-
Calculate the ratio of the peak area of the native analyte to the peak area of the internal standard.
-
Determine the concentration of 15-ADON in the sample by comparing its peak area ratio to the calibration curve. The use of the isotopically labeled internal standard corrects for any loss of analyte during sample preparation and for matrix-induced enhancement or suppression of the signal in the mass spectrometer.[1]
Signaling Pathways
15-Acetyl-deoxynivalenol, like its parent compound deoxynivalenol (DON), is known to induce a "ribotoxic stress response".[8][9] This occurs through its interaction with the ribosome, leading to an inhibition of protein synthesis. This ribosomal stress activates mitogen-activated protein kinase (MAPK) signaling cascades, including p38, JNK, and ERK.[8][10][11] The activation of these pathways can lead to downstream cellular responses such as inflammation, through the production of cytokines, and programmed cell death (apoptosis).[12][13][14][15]
Below is a diagram illustrating the simplified signaling pathway of 15-ADON-induced ribotoxic stress leading to apoptosis.
Caption: 15-ADON induced ribotoxic stress pathway.
References
- 1. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of an LC-MS/MS Based Method for the Determination of Deoxynivalenol and Its Modified Forms in Maize - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods - [nucleus.iaea.org]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ribotoxic stress response to the trichothecene deoxynivalenol in the macrophage involves the SRC family kinase Hck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dynamic changes in ribosome-associated proteome and phosphoproteome during deoxynivalenol-induced translation inhibition and ribotoxic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of Deoxynivalenol and Mycotoxin Adsorbent Agents on Mitogen-Activated Protein Kinase Signaling Pathways and Inflammation-Associated Gene Expression in Porcine Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Deoxynivalenol Induces Caspase-8-Mediated Apoptosis through the Mitochondrial Pathway in Hippocampal Nerve Cells of Piglet - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Deoxynivalenol induces apoptosis in PC12 cells via the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Induction of apoptosis and activation of JNK and p38 MAPK pathways in deoxynivalenol-treated cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. From ribosome to ribotoxins: understanding the toxicity of deoxynivalenol and Shiga toxin, two food borne toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Role of 15-Acetyl-deoxynivalenol: A Technical Guide for Researchers
An In-depth Examination of a Prevalent Trichothecene Mycotoxin
Abstract
15-Acetyl-deoxynivalenol (15-Ac-DON) is a significant type B trichothecene mycotoxin produced by Fusarium species, commonly contaminating cereal grains and posing a threat to human and animal health. As an acetylated derivative of deoxynivalenol (DON), it shares the fundamental mechanism of inhibiting eukaryotic protein synthesis. However, its toxicological profile presents distinct characteristics. This technical guide provides a comprehensive overview of the biological role of 15-Ac-DON, with a focus on its mechanism of action, cellular effects, and the signaling pathways it modulates. Detailed experimental protocols and quantitative data are presented to support researchers and professionals in drug development in their understanding and investigation of this mycotoxin.
Introduction
Mycotoxins, secondary metabolites produced by fungi, are a persistent concern in agriculture and food safety. Among these, the trichothecenes, produced by various species of Fusarium, are of particular importance due to their widespread occurrence and potent toxicity. 15-Acetyl-deoxynivalenol (15-Ac-DON), along with 3-acetyl-deoxynivalenol (3-Ac-DON), is a common acetylated derivative of deoxynivalenol (DON), one of the most prevalent mycotoxins found in cereals such as wheat, maize, and barley. While often considered in conjunction with DON, 15-Ac-DON exhibits unique toxicokinetic and toxicodynamic properties that warrant specific investigation.
This guide delves into the core biological functions of 15-Ac-DON, providing researchers, scientists, and drug development professionals with a detailed technical resource. We will explore its primary molecular target, the subsequent cellular stress responses, and the signaling cascades that mediate its toxic effects.
Mechanism of Action: Ribosome Binding and Protein Synthesis Inhibition
The fundamental mechanism of action for all trichothecenes, including 15-Ac-DON, is the inhibition of protein synthesis. This is achieved through their high-affinity binding to the A-site of the peptidyl transferase center on the 60S ribosomal subunit in eukaryotic cells.[1][2] This binding event interferes with the elongation step of translation, leading to a cessation of polypeptide chain formation. The 12,13-epoxy ring is a critical structural feature for this activity.[3][4]
The potency of protein synthesis inhibition by 15-Ac-DON is comparable to that of DON, with an IC50 value of approximately 1.5 µM in rabbit reticulocyte lysate and wheat germ based translation inhibition assays.[3]
Cellular Effects and Toxicity
The inhibition of protein synthesis by 15-Ac-DON triggers a cascade of cellular events, collectively known as the "ribotoxic stress response."[2][4] This response is a key driver of the diverse toxicological effects observed with this mycotoxin.
Cytotoxicity
15-Ac-DON exhibits significant cytotoxicity across various cell lines. Its toxicity is often compared to that of DON, with some studies suggesting it may be slightly more potent in certain contexts. For instance, in human intestinal Caco-2 cells, 15-Ac-DON has been shown to be slightly more potent than DON in inducing adverse effects on barrier integrity.[5]
Immunomodulatory Effects
A hallmark of trichothecene toxicity is the modulation of the immune system. 15-Ac-DON can induce the expression and secretion of pro-inflammatory cytokines, such as Interleukin-8 (IL-8), in intestinal epithelial cells.[6][7] This inflammatory response contributes to the gastrointestinal toxicity associated with this mycotoxin.
Effects on Intestinal Barrier Function
The intestinal epithelium is a primary target for ingested mycotoxins. 15-Ac-DON has been demonstrated to disrupt the integrity of the intestinal barrier by affecting tight junction proteins.[8] This can lead to increased intestinal permeability, allowing for the passage of harmful substances from the gut lumen into the bloodstream. Studies have indicated that 15-Ac-DON can cause higher intestinal permeability compared to DON.[6][7]
Signaling Pathways Modulated by 15-Acetyl-deoxynivalenol
The ribotoxic stress induced by 15-Ac-DON leads to the activation of several intracellular signaling pathways, most notably the Mitogen-Activated Protein Kinase (MAPK) pathways.
Ribotoxic Stress Response and MAPK Activation
Binding of 15-Ac-DON to the ribosome is sensed as a cellular stress, initiating a signaling cascade that activates MAPK pathways, including c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK).[4][5] Activation of these kinases is a rapid event, occurring within minutes of exposure.[4] The activation of MAPKs is a central mechanism through which 15-Ac-DON mediates its pro-inflammatory and apoptotic effects.
Caption: Ribotoxic stress response pathway activated by 15-Ac-DON.
Quantitative Data Summary
A summary of key quantitative data related to the biological activity of 15-Ac-DON is presented below for easy comparison.
| Parameter | Species/System | Value | Reference |
| Oral LD50 | B6C3F1 Mouse | 34 mg/kg | [9] |
| Intraperitoneal LD50 | B6C3F1 Mouse | 113 mg/kg | [9] |
| IC50 (Protein Synthesis) | Rabbit reticulocyte lysate | ~1.5 µM | [3] |
| IC50 (Cytotoxicity) | HepG2 cells (24h) | 5.2 - 8.1 µM | [3] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological role of 15-Ac-DON.
Cytotoxicity Assay (MTT Assay)
This protocol is adapted for determining the cytotoxicity of 15-Ac-DON on a human cell line such as HepG2.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
15-Acetyl-deoxynivalenol (15-Ac-DON) stock solution (in DMSO or ethanol)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Plate reader (570 nm)
Procedure:
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of 15-Ac-DON in complete DMEM from the stock solution. The final solvent concentration should not exceed 0.5%.
-
Remove the medium from the wells and replace it with 100 µL of the prepared 15-Ac-DON dilutions. Include a vehicle control (medium with solvent) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Caption: Workflow for the MTT cytotoxicity assay.
In Vitro Translation Inhibition Assay
This protocol utilizes a commercially available cell-free protein expression system to quantify the inhibitory effect of 15-Ac-DON on protein synthesis.[9]
Materials:
-
Commercially available human cell-free protein expression system (e.g., from TaKaRa Bio Inc.)
-
15-Acetyl-deoxynivalenol (15-Ac-DON) stock solution
-
Plasmid DNA encoding a reporter protein (e.g., β-galactosidase or luciferase)
-
Nuclease-free water
Procedure:
-
Prepare a reaction mixture according to the manufacturer's instructions, typically containing cell lysate, reaction buffer, and amino acids.
-
Add varying concentrations of 15-Ac-DON or a vehicle control to the reaction mixture.
-
Incubate the mixture at room temperature for 10 minutes to allow the toxin to interact with the translational machinery.
-
Initiate the transcription-translation reaction by adding the reporter plasmid DNA and T7 RNA polymerase.
-
Incubate the reaction at 32°C for 1-3 hours.
-
Quantify the amount of synthesized reporter protein using an appropriate assay (e.g., colorimetric assay for β-galactosidase or luminescence assay for luciferase).
-
Calculate the percentage of translation inhibition relative to the vehicle control.
MAPK Activation Assay (Western Blot)
This protocol describes the detection of phosphorylated MAPKs (p-p38, p-JNK, p-ERK) in cells treated with 15-Ac-DON.
Materials:
-
Cell line of interest (e.g., RAW 264.7 macrophages)
-
Cell culture medium and supplements
-
15-Acetyl-deoxynivalenol (15-Ac-DON)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies specific for phosphorylated and total p38, JNK, and ERK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to 80-90% confluency.
-
Treat cells with various concentrations of 15-Ac-DON for different time points (e.g., 15, 30, 60 minutes).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize protein samples and prepare them for SDS-PAGE by adding sample buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated MAPKs overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total MAPKs to confirm equal loading.
Conclusion
15-Acetyl-deoxynivalenol is a biologically active mycotoxin with significant implications for human and animal health. Its primary mechanism of action, the inhibition of protein synthesis, triggers a ribotoxic stress response that activates MAPK signaling pathways, leading to a range of cellular effects including cytotoxicity, inflammation, and disruption of the intestinal barrier. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and professionals working to understand and mitigate the risks associated with this prevalent mycotoxin. Further research into the specific interactions of 15-Ac-DON with cellular components and its long-term health effects will be crucial for developing effective strategies for detoxification and prevention.
References
- 1. youtube.com [youtube.com]
- 2. ACTIVATION OF CELL STRESS RESPONSE PATHWAYS BY SHIGA TOXINS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic effects and degradation products of three mycotoxins: alternariol, 3-acetyl-deoxynivalenol and 15-acetyl-deoxynivalenol in liver hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ribotoxic stress response to the trichothecene deoxynivalenol in the macrophage involves the SRC family kinase Hck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Assay of Translation Inhibition by Trichothecenes Using a Commercially Available System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Intracellular Expression of a Single Domain Antibody Reduces Cytotoxicity of 15-Acetyldeoxynivalenol in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Assay of Translation Inhibition by Trichothecenes Using a Commercially Available System - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of 15-Acetyl-deoxynivalenol-13C17 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
15-Acetyl-deoxynivalenol (15-ADON) is a type B trichothecene mycotoxin commonly found as a contaminant in cereals and grains along with deoxynivalenol (DON) and 3-acetyl-deoxynivalenol (3-ADON).[1][2][3] Accurate quantification of these mycotoxins is crucial for food safety and toxicological studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for mycotoxin analysis due to its high sensitivity and selectivity.[1][4]
However, complex sample matrices can significantly impact the accuracy and precision of LC-MS/MS analysis through matrix effects, which cause ion suppression or enhancement. The use of a stable isotope-labeled internal standard in a technique known as a stable isotope dilution assay (SIDA) is the most effective way to compensate for these matrix effects.[5][6] 15-Acetyl-deoxynivalenol-13C17 (U-[¹³C₁₇]-15ADON) is the ideal internal standard for the quantification of 15-ADON as it shares identical chemical and physical properties with the native analyte, ensuring it co-elutes and experiences the same matrix effects and losses during sample preparation.[5][7]
This document provides detailed application notes and protocols for the use of this compound as an internal standard for the accurate quantification of 15-ADON in various matrices.
Principle of Stable Isotope Dilution Assay (SIDA)
The core principle of SIDA is the addition of a known quantity of the isotopically labeled internal standard (this compound) to the sample prior to extraction and analysis. The native analyte (15-ADON) and the internal standard are then extracted, purified, and analyzed together. Since the internal standard has nearly identical physicochemical properties to the analyte, it experiences the same losses during sample preparation and the same degree of ion suppression or enhancement during mass spectrometric detection.[5][6] Quantification is based on the ratio of the peak area of the native analyte to the peak area of the isotopically labeled internal standard. This ratio is then used to calculate the concentration of the analyte in the original sample using a calibration curve prepared with known concentrations of the native analyte and a constant concentration of the internal standard.
Key Advantages of Using this compound
-
High Accuracy and Precision: Effectively corrects for variations in sample extraction, cleanup, and matrix-induced signal fluctuations in the MS source, leading to more reliable quantitative results.[1][2][6]
-
Correction of Matrix Effects: Compensates for ion suppression or enhancement, a common issue in complex matrices like cereals.[1][2]
-
Simplified Sample Preparation: The robustness of the SIDA method can reduce the need for extensive and time-consuming sample cleanup procedures.[6]
-
Versatility: A single calibration curve can often be used for multiple matrix types, saving considerable time and resources in high-throughput laboratories.[8]
Quantitative Data
The effectiveness of using a ¹³C-labeled internal standard for 15-ADON in correcting matrix effects has been demonstrated. The following table summarizes the improvement in apparent recovery after the application of the internal standard in maize samples.
| Analyte | Apparent Recovery without Internal Standard (%) | Apparent Recovery with U-[¹³C₁₇]-15ADON Internal Standard (%) |
| 15-Acetyl-deoxynivalenol (15-ADON) | 68 | 100 |
Data sourced from a study on the determination of deoxynivalenol and its modified forms in maize.[1][2]
Experimental Protocols
The following is a general protocol for the analysis of 15-ADON in a cereal matrix using this compound as an internal standard. This protocol should be adapted and validated for specific matrices and instrument setups.
Preparation of Standards
-
Stock Solutions: Prepare individual stock solutions of native 15-ADON and this compound in acetonitrile at a concentration of approximately 10-100 µg/mL.[1] Store these solutions at -20°C.
-
Intermediate Standard Mix: Prepare an intermediate solution containing the native 15-ADON.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound in a suitable solvent (e.g., acetonitrile/water). The concentration should be chosen to provide a clear and reproducible signal in the final extract.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the intermediate standard mix into a blank matrix extract. Add a constant amount of the internal standard spiking solution to each calibration standard. A typical calibration range for 15-ADON might be 5 - 500 ng/mL.[9][10]
Sample Preparation and Extraction
-
Homogenization: Grind the cereal sample to a fine powder to ensure homogeneity.
-
Weighing: Weigh a representative portion of the homogenized sample (e.g., 5 g) into a centrifuge tube.[11]
-
Fortification: Add a known volume of the this compound internal standard spiking solution to the sample.
-
Extraction: Add an appropriate volume of extraction solvent (e.g., 20 mL of acetonitrile/water, 84:16, v/v).
-
Shaking: Shake the sample vigorously for a specified time (e.g., 60 minutes) using a mechanical shaker.
-
Centrifugation: Centrifuge the sample at a sufficient speed and duration (e.g., 4000 x g for 15 minutes) to separate the solid material from the extract.[11]
-
Dilution and Filtration: Take an aliquot of the supernatant, dilute it if necessary with the initial mobile phase composition, and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[9]
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column is commonly used for the separation of mycotoxins.[1]
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like ammonium acetate or formic acid to improve ionization.[11]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode. Negative mode is often used for DON and its derivatives.[1][2]
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both native 15-ADON and this compound. The most intense transition is used for quantification, and the second is for confirmation.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| 15-ADON | [e.g., 337.1] | [e.g., 295.1] | [e.g., 137.1] |
| ¹³C₁₇-15-ADON | [e.g., 354.1] | [e.g., 311.1] | [e.g., 147.1] |
Note: The exact m/z values will depend on the adduct formed ([M-H]⁻, [M+CH₃COO]⁻, etc.) and should be optimized for the specific instrument and conditions.
Data Analysis and Quantification
-
Integrate the peak areas for the quantification transitions of both 15-ADON and this compound.
-
Calculate the peak area ratio of 15-ADON to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the native 15-ADON in the calibration standards.
-
Determine the concentration of 15-ADON in the samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Experimental Workflow
Caption: General experimental workflow for mycotoxin analysis using SIDA.
Logical Relationship of Internal Standard Correction
References
- 1. Development and Validation of an LC-MS/MS Based Method for the Determination of Deoxynivalenol and Its Modified Forms in Maize - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of an LC-MS/MS Based Method for the Determination of Deoxynivalenol and Its Modified Forms in Maize - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of an LC-MS/MS Based Method for the Determination of Deoxynivalenol and Its Modified Forms in Maize [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. U-[13C17]-3-Acetyl-Deoxynivalenol | LIBIOS [libios.fr]
- 8. Avoid Mycotoxin Quantitation Errors When Using Stable Isotope Dilution Assay (SIDA) [restek.com]
- 9. fda.gov [fda.gov]
- 10. fda.gov [fda.gov]
- 11. nucleus.iaea.org [nucleus.iaea.org]
Application Note: Quantitative Analysis of 15-Acetyl-deoxynivalenol in Cereals using Isotope Dilution LC-MS/MS
Introduction
15-Acetyl-deoxynivalenol (15-ADON) is a type B trichothecene mycotoxin produced by Fusarium species, commonly found as a contaminant in cereal grains such as wheat and maize.[1][2][3] Due to its potential toxicity, accurate and reliable quantification in food is crucial for consumer safety.[4] This application note describes a robust and sensitive method for the determination of 15-ADON in food matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, 15-Acetyl-deoxynivalenol-13C17. The use of an isotopic internal standard (a stable isotope dilution assay or SIDA) is a highly effective technique to compensate for matrix effects and variations during sample preparation and analysis, leading to improved accuracy and precision.[3][5][6][7]
Principle
The method is based on the principle of isotope dilution analysis (IDA).[8][9] A known amount of this compound (the internal standard, IS) is added to the sample prior to extraction. The IS has identical physicochemical properties to the native analyte (15-ADON) and will therefore behave similarly during extraction, cleanup, and ionization.[3][10] By measuring the ratio of the native analyte to the isotopically labeled internal standard using LC-MS/MS, accurate quantification can be achieved, as this ratio is unaffected by sample losses or matrix-induced signal suppression or enhancement.[5][11]
Materials and Reagents
-
Standards:
-
15-Acetyl-deoxynivalenol (analytical standard)
-
This compound (U-[¹³C₁₇]-15-Acetyl-deoxynivalenol)
-
-
Solvents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade or ultrapure)
-
-
Reagents:
-
Ammonium acetate
-
Acetic acid or Formic acid
-
-
Sample Preparation:
-
Centrifuge tubes (50 mL)
-
Syringe filters (0.22 µm, PTFE or other suitable material)
-
Homogenizer/Blender
-
Experimental Protocol
Standard Solution Preparation
-
Stock Solutions (100 µg/mL): Prepare individual stock solutions of native 15-ADON and this compound in acetonitrile.
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of native 15-ADON by diluting the stock solution with an appropriate solvent (e.g., acetonitrile/water, 50/50, v/v).
-
Prepare a working solution of the this compound internal standard. The concentration should be chosen to be in the mid-range of the expected analyte concentrations in the samples.
-
-
Calibration Curve Standards: Prepare a set of calibration standards by spiking the internal standard working solution into each of the native 15-ADON working standard solutions. This ensures a constant concentration of the internal standard across all calibration points.
Sample Preparation
-
Homogenization: Grind a representative portion of the cereal sample (e.g., 250 g) to a fine powder using a laboratory blender to ensure homogeneity.[12]
-
Weighing: Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.[6]
-
Internal Standard Spiking: Add a known volume of the this compound working solution to the sample.
-
Extraction:
-
Centrifugation: Centrifuge the tubes at a sufficient speed (e.g., 2500 rpm for 5 minutes) to separate the solid matrix from the supernatant.[12]
-
Dilution and Filtration:
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer is typically used for its high selectivity and sensitivity in selected reaction monitoring (SRM) mode.[5]
LC Conditions (Example):
-
Column: A C18 reversed-phase column is commonly used. For better separation from the isomer 3-ADON, a chiral column may be employed.[1][2]
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with an additive like ammonium acetate or formic acid to improve ionization.[13]
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
MS/MS Conditions (Example):
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is often used.[5]
-
Monitoring Mode: Selected Reaction Monitoring (SRM). At least two transitions (one for quantification, one for confirmation) should be monitored for both 15-ADON and its 13C17-labeled internal standard.
Data Analysis
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio of the native 15-ADON to the this compound internal standard against the concentration of the native 15-ADON for each calibration standard.
-
Quantification: Determine the concentration of 15-ADON in the samples by calculating the peak area ratio from the sample chromatogram and interpolating the concentration from the calibration curve.
-
Confirmation: Confirm the identity of 15-ADON by verifying that the retention time matches that of the standard and that the ratio of the two monitored SRM transitions is within an acceptable tolerance of the average ratio from the calibration standards.
Method Performance Data
The following table summarizes typical performance characteristics for the analysis of 15-ADON using LC-MS/MS.
| Parameter | Matrix | Value | Reference |
| Limit of Detection (LOD) | Wheat | 4 µg/kg | [1][2] |
| Limit of Quantification (LOQ) | Wheat | 8 µg/kg | [1][2] |
| Recovery | Wheat | 80-120% | [1][2] |
| Reproducibility (RSD) | Wheat | <20% | [1][2] |
| Matrix Effect Correction | Maize | Corrected from 68% to 100% using IS | [5][11] |
Experimental Workflow and Diagrams
The overall workflow for the analysis of 15-ADON using this compound as an internal standard is depicted below.
Caption: Workflow for 15-ADON analysis using an isotopic internal standard.
The logical relationship for using an internal standard to correct for analytical variability is illustrated in the following diagram.
Caption: Principle of internal standard correction for analytical variability.
References
- 1. mdpi.com [mdpi.com]
- 2. Validation of LC-MS/MS Coupled with a Chiral Column for the Determination of 3- or 15-Acetyl Deoxynivalenol Mycotoxins from Fusarium graminearum in Wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Validation of LC-MS/MS Coupled with a Chiral Column for the Determination of 3- or 15-Acetyl Deoxynivalenol Mycotoxins from Fusarium graminearum in Wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of an LC-MS/MS Based Method for the Determination of Deoxynivalenol and Its Modified Forms in Maize - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Avoid Mycotoxin Quantitation Errors When Using Stable Isotope Dilution Assay (SIDA) [restek.com]
- 8. Stable isotope dilution analysis of the Fusarium mycotoxins deoxynivalenol and 3-acetyldeoxynivalenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. U-[13C17]-3-Acetyl-Deoxynivalenol | LIBIOS [libios.fr]
- 11. Development and Validation of an LC-MS/MS Based Method for the Determination of Deoxynivalenol and Its Modified Forms in Maize - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
- 13. Development and validation of an LC-MS/MS method for the simultaneous determination of deoxynivalenol, zearalenone, T-2-toxin and some masked metabolites in different cereals and cereal-derived food - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 15-Acetyl-deoxynivalenol-13C17 in Mycotoxin Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 15-Acetyl-deoxynivalenol (15-AcDON) and its stable isotope-labeled internal standard, 15-Acetyl-deoxynivalenol-13C17, in mycotoxin research. Detailed protocols for sample analysis and insights into the toxicological effects of 15-AcDON are presented to facilitate accurate and reliable research in food safety, toxicology, and drug development.
Introduction to 15-Acetyl-deoxynivalenol (15-AcDON)
15-Acetyl-deoxynivalenol (15-AcDON) is a type B trichothecene mycotoxin, an acetylated derivative of deoxynivalenol (DON).[1] Produced by Fusarium species, it is a common contaminant of cereal grains such as wheat, barley, and maize.[1] Alongside DON and 3-acetyldeoxynivalenol (3-ADON), 15-AcDON poses a significant threat to human and animal health due to its toxic effects, which include emesis, anorexia, and immunotoxicity.[2] In vivo, 15-AcDON can be rapidly deacetylated to DON, contributing to the overall toxicity of DON contamination.[3] Accurate detection and quantification of 15-AcDON are therefore crucial for assessing food and feed safety.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry.[4] The 13C17-labeled standard co-elutes with the unlabeled analyte and exhibits identical chemical and physical properties, allowing for accurate correction of matrix effects and variations during sample preparation and analysis, leading to highly accurate and precise quantification.[4]
Analytical Applications
The primary application of this compound is as an internal standard for the quantitative analysis of 15-AcDON in various matrices, including cereals, animal feed, and biological samples. The methods of choice for this analysis are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography with Electron Capture Detection (GC-ECD) after derivatization.
Quantitative Data Summary
The following tables summarize key quantitative data for the analysis of 15-AcDON using chromatographic methods.
Table 1: LC-MS/MS Method Parameters and Performance
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 4 µg/kg | [5] |
| Limit of Quantification (LOQ) | 8 µg/kg | [5] |
| Recovery | 80-120% | [5] |
| Intraday Reproducibility (%RSDr) | <20% | [5] |
| Interday Reproducibility (%RSDR) | <20% | [5] |
Table 2: GC-ECD Method Performance
| Parameter | Value | Reference |
| Limit of Detection (LOD) | <30 ng/g | [6] |
| Recovery (spiked at 0.1 ppm) | 84-92% | [6] |
| Recovery (spiked at 1.0 ppm) | 81-85% | [6] |
Experimental Protocols
Protocol 1: Quantitative Analysis of 15-AcDON in Cereals by LC-MS/MS using this compound Internal Standard
This protocol describes the extraction and analysis of 15-AcDON from a cereal matrix.
1. Materials and Reagents:
-
15-Acetyl-deoxynivalenol (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium acetate
-
Acetic acid
-
Solid Phase Extraction (SPE) C18 cartridges
2. Sample Preparation and Extraction:
-
Homogenize the cereal sample to a fine powder.
-
Weigh 5.0 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 20 mL of acetonitrile/water (80:20, v/v).
-
Shake vigorously for 60 minutes at room temperature.
-
Centrifuge at 4000 x g for 15 minutes.
-
Transfer the supernatant to a clean tube.
-
Spike the extract with a known concentration of this compound internal standard solution.
3. Solid Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the spiked extract onto the cartridge.
-
Wash the cartridge with 5 mL of water.
-
Elute the analytes with 5 mL of acetonitrile/methanol (90:10, v/v).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.[7]
4. LC-MS/MS Analysis:
-
LC Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 5 mM ammonium acetate and 0.1% acetic acid
-
Mobile Phase B: Methanol with 5 mM ammonium acetate and 0.1% acetic acid
-
Gradient: A suitable gradient to separate 15-AcDON from other matrix components and mycotoxins.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS Detection: Electrospray ionization (ESI) in negative mode.
-
MRM Transitions: Monitor the specific precursor and product ions for both 15-AcDON and this compound.
5. Quantification:
-
Construct a calibration curve using standards of 15-AcDON of known concentrations, each containing the same fixed concentration of the this compound internal standard.
-
Calculate the concentration of 15-AcDON in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Caption: LC-MS/MS workflow for 15-AcDON analysis.
Protocol 2: Analysis of 15-AcDON by GC-ECD
This protocol is suitable for laboratories equipped with GC-ECD instrumentation.
1. Materials and Reagents:
-
15-Acetyl-deoxynivalenol (analytical standard)
-
Acetonitrile (pesticide residue grade)
-
Water (HPLC grade)
-
Heptafluorobutyric anhydride (HFBA) for derivatization
-
Toluene (pesticide residue grade)
-
Sodium bicarbonate solution (3%)
2. Sample Preparation and Extraction:
-
Follow steps 1-6 from Protocol 1 (LC-MS/MS).
3. Derivatization:
-
Transfer the dried extract to a derivatization vial.
-
Add 100 µL of toluene and 50 µL of HFBA.
-
Cap the vial tightly and heat at 60°C for 20 minutes.
-
Cool the vial to room temperature.
-
Add 1 mL of 3% sodium bicarbonate solution and vortex for 30 seconds.
-
Allow the layers to separate. The upper toluene layer contains the derivatized analyte.
4. GC-ECD Analysis:
-
GC Column: 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm)
-
Injector Temperature: 250°C
-
Oven Program: Start at 150°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 5 min.
-
Detector Temperature: 300°C
-
Carrier Gas: Helium or Nitrogen
-
Injection Mode: Splitless
5. Quantification:
-
Prepare a calibration curve using derivatized 15-AcDON standards.
-
Quantify the 15-AcDON in the sample by comparing its peak area to the calibration curve.
Caption: GC-ECD workflow for 15-AcDON analysis.
Toxicological Significance and Signaling Pathways
15-AcDON, like its parent compound DON, exerts its toxic effects by inhibiting protein synthesis.[8] This leads to a "ribotoxic stress response" that activates various intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway.[8] Activation of the MAPK cascades, particularly p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in mediating the downstream cellular effects of 15-AcDON, such as inflammation, cell cycle arrest, and apoptosis.[9][10]
Studies have shown that exposure of cells to 15-AcDON can lead to increased production of reactive oxygen species (ROS) and lipid peroxidation, indicating the induction of oxidative stress.[11] This oxidative stress, coupled with the activation of the MAPK pathway, contributes to DNA damage and ultimately triggers programmed cell death, or apoptosis.[12]
The signaling cascade often involves the activation of upstream kinases that phosphorylate and activate p38 and JNK.[9] These activated kinases can then translocate to the nucleus to regulate the expression of genes involved in apoptosis, such as those in the Bcl-2 family, leading to the activation of caspases and the execution of the apoptotic program.
References
- 1. Deoxynivalenol Induces Caspase-8-Mediated Apoptosis through the Mitochondrial Pathway in Hippocampal Nerve Cells of Piglet [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. nucleus.iaea.org [nucleus.iaea.org]
- 8. Mechanisms of Deoxynivalenol-Induced Gene Expression and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Early Activation of MAPK p44/42 Is Partially Involved in DON-Induced Disruption of the Intestinal Barrier Function and Tight Junction Network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of deoxynivalenol, 3-acetyl-deoxynivalenol and 15-acetyl-deoxynivalenol on parameters associated with oxidative stress in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.wur.nl [research.wur.nl]
Application Notes and Protocols for the Quantification of 15-Acetyl-deoxynivalenol using Mass Spectrometry with 15-Acetyl-deoxynivalenol-13C17 Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
15-Acetyl-deoxynivalenol (15-Ac-DON) is a type B trichothecene mycotoxin produced by Fusarium species, commonly contaminating cereal grains.[1][2] It is a derivative of deoxynivalenol (DON) and poses a significant threat to human and animal health.[3] Accurate quantification of 15-Ac-DON is crucial for food safety and toxicology studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for mycotoxin analysis due to its high sensitivity and selectivity.[1][4] The use of a stable isotope-labeled internal standard, such as 15-Acetyl-deoxynivalenol-13C17 (U-[¹³C₁₇]-15ADON), is essential for correcting matrix effects and ensuring accurate and precise quantification.[5][6][7] This document provides detailed application notes and a comprehensive protocol for the analysis of 15-Ac-DON using LC-MS/MS with its ¹³C-labeled internal standard.
Principle
The method involves extracting 15-Ac-DON and the internal standard from the sample matrix, followed by cleanup to remove interfering substances. The purified extract is then analyzed by LC-MS/MS. The chromatographic separation of 15-Ac-DON from its isomer, 3-Acetyl-deoxynivalenol (3-Ac-DON), is a critical step, as they often have identical mass-to-charge ratios (m/z).[1] Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Experimental Protocols
Sample Preparation: Extraction and Cleanup
A robust sample preparation protocol is critical for accurate mycotoxin analysis. The following is a generalized protocol that can be adapted for various cereal matrices.
Materials:
-
Homogenized sample (e.g., wheat, maize, barley)
-
Extraction solvent: Acetonitrile/Water (84:16, v/v)[8]
-
This compound (U-[¹³C₁₇]-15ADON) internal standard solution (e.g., 10 µg/mL in acetonitrile)[5]
-
Centrifuge tubes (50 mL)
-
Rotary shaker
-
Centrifuge
-
Solid Phase Extraction (SPE) columns (e.g., C18 or specialized mycotoxin cleanup columns)[9]
-
SPE vacuum manifold
-
Nitrogen evaporator
-
Reconstitution solvent: Acetonitrile/Water (20:80, v/v) or mobile phase A[5][9]
Procedure:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.[9]
-
Add a known amount of the this compound internal standard solution.
-
Add 20 mL of the extraction solvent (Acetonitrile/Water, 84:16).
-
Shake vigorously on a rotary shaker for 60 minutes at room temperature.[5]
-
Centrifuge the mixture at 4000 x g for 15 minutes.[9]
-
Collect the supernatant (raw extract).
-
Cleanup (if necessary):
-
Condition the SPE column according to the manufacturer's instructions.
-
Load an aliquot of the raw extract onto the column.
-
Wash the column to remove interferences.
-
Elute the analytes with an appropriate solvent (e.g., acetonitrile/methanol mixture).[9]
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[9]
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the reconstitution solvent.[5][9]
-
Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.
Caption: Workflow for sample preparation of 15-Ac-DON.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source.[5]
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) or a chiral column for improved separation of 3-Ac-DON and 15-Ac-DON.[1][5] |
| Mobile Phase A | Water with 5 mM ammonium acetate and 0.5% acetic acid.[9] |
| Mobile Phase B | Methanol with 5 mM ammonium acetate and 0.5% acetic acid.[9] |
| Flow Rate | 0.2 - 0.4 mL/min.[5] |
| Injection Volume | 3 - 10 µL.[5] |
| Column Temperature | 25 - 40°C.[5] |
| Gradient | A linear gradient tailored to achieve baseline separation of 15-Ac-DON from potential isomers and matrix components. |
Mass Spectrometry Conditions:
The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity. Both positive and negative ionization modes can be used, with negative mode often providing better sensitivity for trichothecenes.[5]
| Parameter | Recommended Settings |
| Ionization Mode | Electrospray Ionization (ESI), Negative.[5] |
| Ion Source Temp. | 300 - 350°C.[1] |
| Capillary Voltage | 3.0 kV.[1] |
| Collision Gas | Argon.[1] |
MRM Transitions:
The precursor and product ions for 15-Ac-DON and its ¹³C-labeled internal standard need to be optimized for the specific instrument used. The following are typical transitions.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |
| 15-Acetyl-deoxynivalenol | 339.1 | 261.1 | 137.1 | Optimized for instrument |
| This compound | 356.1 | 275.1 | 144.1 | Optimized for instrument |
Note: The exact m/z values and collision energies should be determined empirically by infusing standard solutions into the mass spectrometer.
Caption: General workflow of LC-MS/MS analysis.
Data Presentation
Method Validation Parameters
The following table summarizes typical performance characteristics of a validated LC-MS/MS method for 15-Ac-DON.
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 4 µg/kg | [1][2] |
| Limit of Quantification (LOQ) | 8 µg/kg | [1][2] |
| Linearity (R²) | > 0.99 | - |
| Recovery | 80 - 120% | [2] |
| Intra-day Precision (%RSD) | < 20% | [2] |
| Inter-day Precision (%RSD) | < 20% | [2] |
Quantitative Data Summary
Results from sample analysis should be presented in a clear, tabular format.
| Sample ID | 15-Ac-DON Concentration (µg/kg) | Recovery of ¹³C₁₇-15-Ac-DON (%) |
| Sample 1 | 150.2 | 95.3 |
| Sample 2 | < LOQ | 98.1 |
| Sample 3 | 85.7 | 92.5 |
| ... | ... | ... |
Conclusion
The described LC-MS/MS method, incorporating a ¹³C-labeled internal standard, provides a robust and reliable approach for the quantification of 15-Acetyl-deoxynivalenol in complex matrices. Adherence to the detailed protocols for sample preparation and instrumental analysis is crucial for achieving accurate and reproducible results. The use of this compound effectively compensates for matrix-induced signal suppression or enhancement, leading to high-quality quantitative data essential for food safety assessment and toxicological research.
References
- 1. mdpi.com [mdpi.com]
- 2. Validation of LC-MS/MS Coupled with a Chiral Column for the Determination of 3- or 15-Acetyl Deoxynivalenol Mycotoxins from Fusarium graminearum in Wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Metabolic Fate of Deoxynivalenol and Its Acetylated Derivatives in a Wheat Suspension Culture: Identification and Detection of DON-15-O-Glucoside, 15-Acetyl-DON-3-O-Glucoside and 15-Acetyl-DON-3-Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kvasnyprumysl.cz [kvasnyprumysl.cz]
- 5. Development and Validation of an LC-MS/MS Based Method for the Determination of Deoxynivalenol and Its Modified Forms in Maize [mdpi.com]
- 6. Development and Validation of an LC-MS/MS Based Method for the Determination of Deoxynivalenol and Its Modified Forms in Maize - PMC [pmc.ncbi.nlm.nih.gov]
- 7. U-[13C17]-3-Acetyl-Deoxynivalenol | LIBIOS [libios.fr]
- 8. scispace.com [scispace.com]
- 9. nucleus.iaea.org [nucleus.iaea.org]
Application Note: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Analysis of 15-Acetyl-deoxynivalenol using a Stable Isotope-Labeled Internal Standard
Abstract
This application note provides a comprehensive protocol for the quantitative analysis of 15-Acetyl-deoxynivalenol (15-ADON) in cereal matrices using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The method employs 15-Acetyl-deoxynivalenol-13C17 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. This document is intended for researchers, scientists, and professionals in drug development and food safety analysis.
Introduction
15-Acetyl-deoxynivalenol (15-ADON) is a type B trichothecene mycotoxin produced by various Fusarium species that commonly contaminate cereals such as wheat, maize, and barley.[1] Like its parent compound, deoxynivalenol (DON), 15-ADON poses a significant threat to human and animal health.[2] Toxicological studies indicate that 15-ADON can be more potent than DON, impairing intestinal barrier function and reducing the proliferation of intestinal epithelial cells.[3][4] The primary mechanism of toxicity for trichothecenes involves the inhibition of protein synthesis.[4] Given its prevalence and toxicity, accurate and reliable quantification of 15-ADON in food and feed is crucial for risk assessment and ensuring consumer safety.
The use of a stable isotope-labeled internal standard, such as U-[¹³C₁₇]-15-Acetyl-deoxynivalenol, is the gold standard for quantitative mass spectrometry. This internal standard co-elutes with the native analyte and experiences identical ionization suppression or enhancement, leading to highly reliable quantification.[5] This application note details a robust and validated HPLC-MS/MS method for the determination of 15-ADON.
Experimental Protocols
Reagents and Materials
-
Solvents: HPLC-grade acetonitrile, methanol, and water.
-
Reagents: Ammonium acetate and acetic acid (or formic acid), analytical grade.
-
Standards: 15-Acetyl-deoxynivalenol (15-ADON) and U-[¹³C₁₇]-15-Acetyl-deoxynivalenol (15-ADON-13C17) analytical standards.[6]
-
Columns: Reversed-phase C18 or chiral analytical column suitable for mycotoxin analysis.[7][8]
-
Solid Phase Extraction (SPE) Columns (Optional): C18 SPE cartridges for sample clean-up.[8]
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh the neat standards of 15-ADON and 15-ADON-13C17 and dissolve in acetonitrile to prepare individual stock solutions.
-
Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions with acetonitrile.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the intermediate stock solution with the initial mobile phase composition.
-
Internal Standard Spiking Solution (e.g., 500 ng/mL): Dilute the 15-ADON-13C17 intermediate stock solution with the extraction solvent.
Sample Preparation (Cereal Matrix)
-
Homogenization: Grind a representative portion of the cereal sample to a fine powder.[9]
-
Extraction:
-
Weigh 5.0 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 20 mL of an acetonitrile/water (e.g., 84:16, v/v) extraction solvent.[9]
-
Vortex thoroughly and shake for 30-60 minutes on a mechanical shaker.
-
Centrifuge at 4000 x g for 15 minutes.
-
Collect the supernatant.
-
-
Internal Standard Addition: Add a known volume of the 15-ADON-13C17 internal standard spiking solution to a measured aliquot of the sample extract.
-
(Optional) SPE Clean-up:
-
Condition a C18 SPE column with methanol followed by water.[8]
-
Load the sample extract onto the column.
-
Wash the column with water to remove polar interferences.
-
Elute the analytes with a suitable solvent, such as a mixture of acetonitrile and methanol.[8]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[8]
-
-
Reconstitution: Reconstitute the dried residue (from SPE clean-up) or a portion of the initial extract in a known volume of the initial mobile phase.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.
HPLC-MS/MS Analysis
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Acetate |
| Mobile Phase B | Methanol with 0.1% Formic Acid and 5 mM Ammonium Acetate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Program | 0-2 min: 10% B; 2-10 min: 10-95% B; 10-12 min: 95% B; 12.1-15 min: 10% B |
Note: The gradient program should be optimized for the specific column and instrument used.
Mass Spectrometry Conditions:
| Parameter | Recommended Conditions |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| Vaporizer Temp. | 250 °C[7] |
| Ion Transfer Tube Temp. | 350 °C[7] |
| Sheath Gas Pressure | 30 psi[7] |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 15-ADON | 339.1 | 261.1 | Optimize for instrument |
| 339.1 | 137.1 | Optimize for instrument | |
| 15-ADON-13C17 | 356.1 | 275.1 | Optimize for instrument |
Note: Precursor and product ions may vary depending on the ionization mode (e.g., [M+H]⁺, [M+CH₃COO]⁻). The values provided are examples and should be optimized for the specific instrument and conditions.[7]
Data Presentation
The following tables summarize typical quantitative data for the analysis of 15-ADON.
Table 1: Method Performance Characteristics
| Parameter | Reported Value | Matrix | Reference |
| Limit of Detection (LOD) | 4 µg/kg | Wheat | [7][10] |
| 12 µg/kg | - | [7] | |
| Limit of Quantification (LOQ) | 8 µg/kg | Wheat | [7][10] |
| 30 µg/L (120 µg/kg) | Maize | [6] | |
| 48-60 ng/g | Cereals | [11] | |
| Linearity (R²) | > 0.995 | Wheat | [10] |
| 0.996 | Cereals | [1] | |
| Recovery | 80-120% | Wheat | [7] |
| 71-92% | Cereals | [11] |
Visualizations
Experimental Workflow
Caption: Analytical Workflow for 15-ADON Quantification.
Toxicological Signaling Pathway
Caption: Simplified Toxicological Action of 15-ADON.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Effect of Deoxynivalenol and Other Type B Trichothecenes on the Intestine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unveiling the Broad Substrate Specificity of Deoxynivalenol Oxidation Enzyme DepA and Its Role in Detoxifying Trichothecene Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of an LC-MS/MS Based Method for the Determination of Deoxynivalenol and Its Modified Forms in Maize - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. nucleus.iaea.org [nucleus.iaea.org]
- 9. lcms.cz [lcms.cz]
- 10. Validation of LC-MS/MS Coupled with a Chiral Column for the Determination of 3- or 15-Acetyl Deoxynivalenol Mycotoxins from Fusarium graminearum in Wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Analysis of 15-Acetyl-deoxynivalenol by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing LC-MS/MS for the quantification of 15-Acetyl-deoxynivalenol (15-ADON), with a focus on addressing matrix effects through the use of a 15-Acetyl-deoxynivalenol-¹³C₁₇ internal standard.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of 15-ADON.
Question: Why am I observing significant signal suppression or enhancement for my 15-ADON analyte?
Answer:
Signal suppression or enhancement, collectively known as matrix effects, are common challenges in LC-MS/MS analysis of complex samples like cereals. These effects arise from co-eluting matrix components that interfere with the ionization of the target analyte in the mass spectrometer's source. In the case of 15-ADON analysis in cereal matrices, this can lead to inaccurate quantification.
Troubleshooting Steps:
-
Verify Internal Standard Performance: The primary role of the 15-Acetyl-deoxynivalenol-¹³C₁₇ internal standard (IS) is to co-elute with the native 15-ADON and experience the same degree of signal suppression or enhancement.[1][2]
-
Check IS Recovery: Is the peak area of your ¹³C₁₇-15-ADON consistent across different samples? A drastic drop in the IS signal in matrix samples compared to a clean solvent standard indicates significant matrix suppression.
-
Analyte/IS Ratio: Calculate the ratio of the 15-ADON peak area to the ¹³C₁₇-15-ADON peak area. This ratio should remain consistent across your calibration curve and quality control samples. Inconsistent ratios suggest that the IS is not effectively compensating for the matrix effects.
-
-
Optimize Sample Preparation: If the internal standard is not adequately compensating for matrix effects, consider improving your sample cleanup procedure to remove interfering matrix components.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used technique for mycotoxin analysis in cereals.[3][4][5] Ensure your QuEChERS protocol is optimized for your specific matrix. See the detailed protocol below.
-
Solid-Phase Extraction (SPE): SPE can provide a more targeted cleanup than QuEChERS. Consider using SPE cartridges that are effective at removing the types of interferences present in your matrix.
-
Immunoaffinity Columns (IACs): For highly complex matrices or when very low detection limits are required, IACs offer high specificity by using antibodies to bind the mycotoxins of interest, allowing for the removal of a larger portion of the matrix.
-
-
Chromatographic Separation: Ensure that your chromatographic method is effectively separating 15-ADON from co-eluting matrix components.
-
Gradient Optimization: Adjust your mobile phase gradient to improve the resolution between 15-ADON and any closely eluting peaks.
-
Column Chemistry: Experiment with different column chemistries. While C18 columns are common, other phases might offer better selectivity for your specific matrix. For the separation of 3-ADON and 15-ADON isomers, a chiral column may be necessary.[3][6]
-
-
Dilution: If other methods are insufficient, diluting the sample extract with the initial mobile phase can reduce the concentration of matrix components, thereby lessening their impact on ionization. However, be mindful that dilution will also increase your limit of quantification.
Question: My ¹³C₁₇-15-ADON internal standard signal is also suppressed. Is this a problem?
Answer:
Not necessarily. In fact, it is expected that the ¹³C₁₇-15-ADON internal standard will experience similar ion suppression or enhancement as the native 15-ADON.[1][2] This is the principle behind its use. As long as the analyte-to-internal standard peak area ratio remains constant, the quantification should be accurate.
Troubleshooting Steps:
-
Assess Analyte/IS Ratio Consistency: The most critical parameter is the consistency of the peak area ratio of 15-ADON to ¹³C₁₇-15-ADON across your calibration standards and samples. If this ratio is stable, your method is likely robust against matrix effects.
-
Evaluate Signal-to-Noise: While the absolute signal may be lower, ensure that the signal-to-noise ratio for both the analyte and the internal standard is sufficient for reliable detection and integration, especially at the lower end of your calibration curve. If the signal is suppressed to a level near the limit of detection, you will need to address the matrix effects through improved sample preparation or chromatography as described above.
Question: I am seeing poor reproducibility of my results. What could be the cause?
Answer:
Poor reproducibility in LC-MS/MS analysis of 15-ADON can stem from several sources, often related to inconsistent sample preparation or matrix effects.
Troubleshooting Steps:
-
Inconsistent Sample Homogenization: Cereal grains can have non-uniform mycotoxin contamination. Ensure your initial sample is finely ground and thoroughly homogenized before taking a subsample for extraction.
-
Variable Extraction Efficiency: Ensure that your extraction procedure is consistent for all samples. This includes precise measurement of sample weight, solvent volumes, and consistent shaking/vortexing times.
-
Inconsistent Matrix Effects: If matrix effects vary significantly from sample to sample, even with an internal standard, it can lead to poor reproducibility. This may indicate a highly variable matrix composition. In such cases, a more robust sample cleanup method like SPE or immunoaffinity chromatography may be necessary.
-
Instrumental Variability: Check for any issues with the LC-MS/MS system itself, such as fluctuating pump pressures, inconsistent injector performance, or a dirty ion source. Regularly run system suitability tests to monitor instrument performance.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of 15-ADON LC-MS/MS analysis?
A1: Matrix effects refer to the alteration of the ionization efficiency of the 15-ADON analyte by co-eluting compounds from the sample matrix (e.g., cereals). This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte signal, resulting in inaccurate quantification if not properly addressed.
Q2: How does the 15-Acetyl-deoxynivalenol-¹³C₁₇ internal standard work to correct for matrix effects?
A2: The ¹³C₁₇-labeled internal standard is chemically identical to the native 15-ADON, but has a higher mass due to the incorporation of ¹³C atoms. Because of its chemical similarity, it co-elutes with the native analyte and is affected by matrix interferences in the same way.[1][2] By adding a known amount of the internal standard to each sample and calculating the ratio of the native analyte's response to the internal standard's response, any variations in signal due to matrix effects are normalized, allowing for accurate quantification.
Q3: When should I use matrix-matched calibration instead of an internal standard?
A3: Matrix-matched calibration involves preparing your calibration standards in a blank matrix extract that is free of the analyte of interest. This can be an effective way to compensate for matrix effects. However, it requires a representative blank matrix, which may not always be available. The use of a stable isotope-labeled internal standard like ¹³C₁₇-15-ADON is generally considered a more robust approach as it can account for variations in matrix effects between different samples of the same matrix type.[7][8]
Q4: What are the key advantages of the QuEChERS method for 15-ADON sample preparation?
A4: The QuEChERS method is popular for mycotoxin analysis due to its simplicity, speed, and low solvent consumption. It combines extraction and cleanup into a few simple steps, making it suitable for high-throughput laboratories.[3][4][5]
Q5: Can I use the same ¹³C-labeled internal standard for other mycotoxins in my panel?
A5: It is generally not recommended to use a ¹³C-labeled internal standard for an analyte that it is not an isotopic analog of. The effectiveness of the internal standard relies on its ability to mimic the behavior of the native analyte throughout the analytical process, including its response to matrix effects. Using a non-analogous internal standard can lead to inaccurate quantification.
Data Presentation
Table 1: Representative Matrix Effects and Recoveries for 15-ADON in Cereal Matrices
| Matrix | Sample Preparation | Matrix Effect (%)* | Apparent Recovery (%) | Reference |
| Maize | Acetonitrile/Water Extraction | 68 | 100 (with IS) | [1] |
| Wheat | QuEChERS | 81.4 - 95.2 | 80 - 120 | [3] |
| Wheat | Acetonitrile/Water Extraction | Not specified | 95 (with IS) | [9] |
| Maize | Acetonitrile/Water Extraction | Not specified | 99 (with IS) | [9] |
*Matrix Effect (%) = (Peak area in matrix / Peak area in solvent) x 100. A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
Experimental Protocols
Detailed QuEChERS Protocol for 15-ADON in Wheat
This protocol is a representative example and may require optimization for your specific laboratory conditions and matrix.
-
Sample Homogenization:
-
Grind a representative portion of the wheat sample to a fine powder (e.g., using a laboratory mill) to ensure homogeneity.
-
-
Extraction:
-
Weigh 5 g (± 0.1 g) of the homogenized wheat sample into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of water and vortex for 30 seconds to hydrate the sample. Let it stand for 15 minutes.
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Add the 15-Acetyl-deoxynivalenol-¹³C₁₇ internal standard solution to achieve the desired concentration in the final extract.
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Add 10 mL of acetonitrile.
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Cap the tube tightly and shake vigorously for 1 minute.
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Add a QuEChERS salt packet containing 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).
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Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.
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Centrifuge at ≥4000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing a d-SPE mixture (e.g., 150 mg anhydrous MgSO₄ and 50 mg Primary Secondary Amine - PSA).
-
Vortex for 30 seconds.
-
Centrifuge at ≥10,000 x g for 5 minutes.
-
-
Final Extract Preparation:
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Take an aliquot of the cleaned supernatant and transfer it to an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for inaccurate 15-ADON quantification.
Caption: QuEChERS experimental workflow for 15-ADON analysis.
Caption: Logic of ¹³C₁₇-15-ADON internal standard in correcting matrix effects.
References
- 1. Development and Validation of an LC-MS/MS Based Method for the Determination of Deoxynivalenol and Its Modified Forms in Maize - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of an LC-MS/MS Based Method for the Determination of Deoxynivalenol and Its Modified Forms in Maize - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Validation of LC-MS/MS Coupled with a Chiral Column for the Determination of 3- or 15-Acetyl Deoxynivalenol Mycotoxins from Fusarium graminearum in Wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-MS/MS: Method of Choice for Efficient Multi-Mycotoxin Analysis [food.r-biopharm.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. C-13 internal standards for mycotoxins analysis: trend or necessity? | Engormix [en.engormix.com]
Technical Support Center: 15-Acetyl-deoxynivalenol-13C17 Signal Intensity
Welcome to the technical support center for 15-Acetyl-deoxynivalenol-13C17. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal intensity of this internal standard in their experiments, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a stable isotope-labeled (SIL) internal standard for 15-Acetyl-deoxynivalenol (15-ADON), a mycotoxin produced by Fusarium species.[1] Its primary application is in quantitative analysis using LC-MS/MS. Because it is chemically identical to the analyte of interest (15-ADON) but has a different mass due to the 13C isotopes, it can be added to a sample at a known concentration at the beginning of the workflow.[2] It co-elutes with the native 15-ADON and experiences similar effects during extraction, cleanup, and ionization, allowing it to accurately correct for signal variations and matrix effects.[3][4]
Q2: Why am I observing low signal intensity for my this compound internal standard?
A2: Low signal intensity for a SIL internal standard like this compound is a common issue that can stem from several factors. The most frequent causes include:
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Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the standard in the mass spectrometer's source.[5][6]
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Suboptimal Instrument Parameters: The settings for the mass spectrometer, such as ionization source parameters (e.g., gas temperature, voltages) and compound-specific parameters (e.g., collision energy), may not be optimized.[7][8]
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Inefficient Sample Preparation: The standard may be lost during sample extraction or cleanup steps, leading to a lower concentration reaching the instrument.[9]
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Mobile Phase Composition: The solvents used for liquid chromatography may not be ideal for promoting efficient ionization.[10]
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Standard Degradation: Improper storage or handling of the standard solution can lead to degradation over time.[11]
Q3: How do matrix effects specifically impact signal intensity?
A3: Matrix effects occur when components within the sample matrix (e.g., salts, lipids, sugars) interfere with the ionization of the target analyte and its internal standard in the MS source.[12] This interference can manifest in two ways:
-
Ion Suppression: This is the more common effect, where matrix components compete with the analyte for ionization, reducing the number of analyte ions that are formed and subsequently detected. This results in a lower signal intensity.[5]
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Ion Enhancement: In some cases, matrix components can actually increase the ionization efficiency of the analyte, leading to a higher, and potentially inaccurate, signal.[5] The use of a SIL internal standard is the most effective way to compensate for these effects, as both the standard and the native analyte are affected similarly, keeping their signal ratio consistent.[3][4]
Q4: What is the recommended ionization mode for analyzing 15-Acetyl-deoxynivalenol?
A4: Electrospray ionization (ESI) is the most commonly used technique for the analysis of 15-ADON and other trichothecenes.[13] It can be operated in both positive (ESI+) and negative (ESI-) modes.
-
Negative Ion Mode (ESI-): Often preferred as it can form acetate adducts ([M+CH₃COO]⁻) when ammonium acetate is used in the mobile phase, which can provide high sensitivity and specificity.[14]
-
Positive Ion Mode (ESI+): Also widely used, typically forming protonated molecules ([M+H]⁺) or adducts with ammonium ([M+NH₄]⁺) or sodium ([M+Na]⁺).[15] Atmospheric pressure chemical ionization (APCI) is another option that can be less susceptible to matrix effects in some complex samples compared to ESI.[16][17] The optimal choice depends on the specific sample matrix and instrument configuration.
Troubleshooting Guides
This section addresses specific issues related to poor signal intensity in a question-and-answer format.
Issue 1: Weak Signal or No Detectable Peak
Q: My signal for this compound is extremely low or absent. Where should I start my troubleshooting?
A: A systematic approach is crucial. Begin with the instrument, then move to the analytical method, and finally re-examine your sample preparation.
References
- 1. 15-Acetyldeoxynivalenol | C17H22O7 | CID 10382483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. U-[13C17]-3-Acetyl-Deoxynivalenol | LIBIOS [libios.fr]
- 3. Development and Validation of an LC-MS/MS Based Method for the Determination of Deoxynivalenol and Its Modified Forms in Maize - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS/MS: Method of Choice for Efficient Multi-Mycotoxin Analysis [food.r-biopharm.com]
- 6. researchgate.net [researchgate.net]
- 7. ingenieria-analitica.com [ingenieria-analitica.com]
- 8. Development of a LC-MS/MS Method for the Multi-Mycotoxin Determination in Composite Cereal-Based Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. weber.hu [weber.hu]
- 10. lcms.cz [lcms.cz]
- 11. Stability of Mycotoxins in Individual Stock and Multi-Analyte Standard Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Determination of nivalenol and deoxynivalenol by liquid chromatography/atmospheric pressure photoionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of High-Resolution Mass Spectrometry for the Quantitative Analysis of Mycotoxins in Complex Feed Matrices - PMC [pmc.ncbi.nlm.nih.gov]
15-Acetyl-deoxynivalenol-13C17 stability and storage conditions.
This technical support center provides guidance on the stability and storage of 15-Acetyl-deoxynivalenol-13C17, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound should be stored at -20°C in a tightly sealed container, protected from light. A commercially available standard of 15-AcDON is reported to be stable for at least four years under these conditions. For short-term storage of solutions, refrigeration at 2-8°C is recommended.
Q2: In what solvent should I dissolve this compound?
A2: Acetonitrile is the recommended solvent for preparing stock solutions. It has been shown to be a suitable solvent for the long-term storage of trichothecenes, including 15-AcDON. Methanol can also be used, but some studies suggest that acetonitrile offers better long-term stability for certain trichothecenes. For working solutions in aqueous buffers, it is advisable to prepare them fresh and use them promptly, as the acetyl group is susceptible to hydrolysis, particularly under alkaline conditions.
Q3: Is this compound sensitive to light?
A3: Trichothecenes are generally considered to be relatively stable to light. However, as a precautionary measure, it is recommended to store both solid material and solutions in amber vials or otherwise protected from light to prevent any potential photodegradation.
Q4: Can I expect this compound to be stable in an aqueous buffer?
A4: The stability of this compound in aqueous solutions is highly dependent on the pH. The acetyl group at the C-15 position is prone to hydrolysis, a reaction that is accelerated under alkaline conditions. In acidic to neutral aqueous solutions, the molecule is expected to be more stable. For experiments in aqueous buffers, it is crucial to consider the pH and duration of the experiment.
Q5: What are the primary degradation products of this compound?
A5: The most likely degradation product under many conditions is its de-acetylated form, deoxynivalenol-13C17 (DON-13C17), due to the hydrolysis of the acetyl group.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent analytical results | Degradation of the standard solution. | Prepare fresh working standards daily from a stock solution stored at -20°C in acetonitrile. Ensure the stock solution has not expired. |
| Adsorption to container surfaces. | Use silanized glass vials for storing dilute solutions to minimize adsorption. | |
| Appearance of an unexpected peak corresponding to DON-13C17 in chromatograms | Hydrolysis of the acetyl group. | This is likely if working with aqueous solutions, especially at neutral to alkaline pH. Prepare solutions fresh and use them immediately. If storage is necessary, use an acidic buffer and store at 2-8°C for a short period. |
| Loss of compound in biological matrix | Enzymatic degradation. | Biological matrices may contain esterases that can hydrolyze the acetyl group. Conduct experiments on ice and process samples quickly. Consider the use of esterase inhibitors if compatible with the experimental design. |
| Reduced recovery from sample preparation | Inefficient extraction or compound instability during extraction. | Optimize extraction solvent and conditions. Ensure the pH of the extraction solvent is compatible with the stability of the analyte. Minimize the time between extraction and analysis. |
Stability Data
The following tables summarize the stability of 15-AcDON and its parent compound DON under various conditions. This data can be used to infer the stability of this compound.
Table 1: Stability of 15-Acetyldeoxynivalenol in Solution
| Solvent | Temperature | Duration | Stability |
| Acetonitrile | -18°C | 14 months | Stable |
| Acetonitrile | 4°C | 2 years | Stable |
| Methanol/Water (50/50 v/v) with 0.1% Formic Acid | 23°C (exposed to light) | 75 hours | Stable |
Table 2: Stability of Deoxynivalenol (DON) under Different pH and Temperature Conditions in Aqueous Buffer
| pH | Temperature | Duration | % Degradation |
| 4.0 | 100°C | 60 min | No significant degradation |
| 4.0 | 120°C | 60 min | No significant degradation |
| 4.0 | 170°C | 60 min | Partial degradation |
| 7.0 | 170°C | 15 min | Some degradation |
| 10.0 | 100°C | 60 min | Partial degradation |
| 10.0 | 120°C | 30 min | Complete degradation |
| 10.0 | 170°C | 15 min | Complete degradation |
This data for DON suggests that 15-AcDON would be most stable in acidic aqueous solutions and would readily undergo hydrolysis of the acetyl group in alkaline conditions.
Experimental Protocols
Protocol for Preparation of Standard Solutions
This protocol is adapted from established methods for mycotoxin analysis.
-
Stock Solution (100 µg/mL):
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the weighed compound in a 10 mL amber volumetric flask using acetonitrile.
-
Ensure the compound is fully dissolved by vortexing.
-
Store the stock solution at -20°C.
-
-
Working Solutions:
-
Prepare serial dilutions of the stock solution with acetonitrile or the appropriate experimental solvent to achieve the desired concentrations.
-
It is recommended to prepare fresh working solutions daily.
-
Protocol for a General Stability Study in an Aqueous Buffer
This protocol provides a framework for assessing the stability of this compound in a liquid matrix.
-
Preparation of Test Solutions:
-
Prepare a solution of this compound in the desired aqueous buffer at a known concentration (e.g., 1 µg/mL).
-
Dispense aliquots of the test solution into amber vials.
-
-
Incubation:
-
Store the vials under the desired test conditions (e.g., specific temperature and light exposure).
-
Include a control group stored at -20°C.
-
-
Time Points:
-
Analyze samples at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
-
Sample Analysis:
-
At each time point, analyze the samples by a validated analytical method, such as LC-MS/MS, to determine the concentration of this compound and any potential degradation products (e.g., DON-13C17).
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Visualizations
Caption: Workflow for a typical stability study of this compound.
Caption: Key factors influencing the stability of this compound.
Technical Support Center: Overcoming Poor Recovery of 15-Acetyl-deoxynivalenol-13C17
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting for poor or inconsistent recovery of the 15-Acetyl-deoxynivalenol-13C17 (¹³C-15-AcDON) internal standard. Consistent recovery of the internal standard is paramount for accurate quantification of 15-Acetyl-deoxynivalenol (15-AcDON) in complex matrices using isotope dilution mass spectrometry.
Troubleshooting Guide
This section addresses specific issues you might encounter during analysis. The questions are structured to follow a typical analytical workflow.
Q1: My ¹³C-15-AcDON recovery is low and highly variable. What are the primary causes?
A1: Low and inconsistent recovery of your isotopically labeled internal standard (IS) is a critical issue that invalidates quantitative accuracy. The most common causes fall into three categories:
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Matrix Effects: Co-extracted compounds from the sample matrix (e.g., lipids, pigments, carbohydrates in cereals) can interfere with the ionization of ¹³C-15-AcDON in the mass spectrometer source. This phenomenon, known as ion suppression or enhancement, is a major challenge in LC-MS/MS analysis.[1][2][3] While the IS is designed to co-elute and experience the same matrix effects as the native analyte, severe suppression can reduce the signal to a point where it is indistinguishable from noise, appearing as "poor recovery."
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Sample Preparation Losses: The IS can be lost during extraction or cleanup. This could be due to an inefficient extraction solvent, an overly aggressive cleanup step that removes the analyte along with interferences, or irreversible adsorption to labware.[4]
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Standard Integrity and Instrumental Issues: Degradation of the ¹³C-15-AcDON stock solution or problems with the LC-MS/MS system (e.g., a dirty ion source, clogged lines) can also manifest as poor recovery.
Q2: How can I determine if matrix effects are the source of the problem?
A2: A post-extraction spike experiment is the most effective way to isolate and quantify matrix effects.
-
Protocol:
-
Extract a blank matrix sample (known to contain no 15-AcDON) using your standard protocol, but do not add the ¹³C-15-AcDON internal standard at the beginning.
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After the final cleanup and evaporation steps, reconstitute the blank matrix extract in your final injection solvent.
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Spike this reconstituted blank extract with a known concentration of ¹³C-15-AcDON.
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Prepare a second standard of the same ¹³C-15-AcDON concentration in pure injection solvent (a neat standard).
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Analyze both samples by LC-MS/MS and compare the peak area of the IS in the matrix extract (Area_Matrix) to the peak area in the neat standard (Area_Neat).
-
-
Calculation: Matrix Effect (%) = (Area_Matrix / Area_Neat) * 100
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Interpretation:
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A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
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Values below 70-80% suggest that matrix effects are significant and your sample cleanup needs optimization.[1]
-
Q3: My extraction seems inefficient. How can I optimize it?
A3: The choice of extraction solvent is critical and depends on the matrix. For trichothecenes like 15-AcDON in cereals, acetonitrile (ACN)/water mixtures are most common.[5]
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Solvent Composition: A high percentage of organic solvent (e.g., >80% ACN) is effective for extracting moderately polar mycotoxins while minimizing the co-extraction of highly polar matrix components.[5] Adding a small amount of acid, like formic acid (FA), can improve the extraction of some mycotoxins.[5]
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Technique: Ensure vigorous and adequate mixing (e.g., vortexing, shaking) for a sufficient duration (e.g., 30-60 minutes) to allow the solvent to penetrate the sample matrix fully.
-
QuEChERS: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is highly effective for mycotoxin analysis and involves an initial extraction with an ACN/water mixture followed by the addition of salts (e.g., MgSO₄, NaCl) to induce phase separation and remove water-soluble interferences.[5][6]
| Matrix Type | Recommended Extraction Solvent | Reference |
| Cereals (Wheat, Maize, Barley) | Acetonitrile/Water (84:16, v/v) | [7] |
| Cereals (General) | Acetonitrile/Water (84:16, v/v) + 1% Formic Acid | [5] |
| Complex Feed | Acetonitrile/Water (80:20, v/v) | [5] |
Table 1. Recommended starting points for extraction solvents. Optimization may be required.
Q4: I suspect losses during my Solid-Phase Extraction (SPE) cleanup. What are the key parameters to check?
A4: SPE is a common source of analyte loss if not properly optimized. Each step is crucial.
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Conditioning: The sorbent must be activated. For reversed-phase (C18) or polymer-based sorbents, this typically involves passing a non-polar solvent (e.g., methanol) followed by an aqueous solvent (e.g., water or buffer) to ensure proper interaction with the sample.[8][9]
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Loading: The sample should be loaded at a slow, consistent flow rate (~1-2 mL/min) to ensure adequate interaction time between the analyte and the sorbent.[8][9] If the flow rate is too fast, the analyte can break through and be lost.
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Washing: The wash step is critical for removing interferences. The wash solvent should be strong enough to remove weakly bound matrix components but weak enough to leave the ¹³C-15-AcDON retained on the sorbent. This is a key step to optimize.[10][11]
-
Elution: The elution solvent must be strong enough to fully desorb the ¹³C-15-AcDON from the sorbent. If recovery is low, consider increasing the organic strength of the elution solvent or using a multi-step elution. Collect a second elution fraction to check if the analyte was fully eluted in the first fraction.[8]
| SPE Sorbent Type | Principle | Best For | Considerations |
| Polymer-Based (e.g., HLB) | Reversed-phase and ion-exchange | Broad-spectrum mycotoxin cleanup | Good retention for polar and non-polar compounds. |
| Mycotoxin-Specific | Charcoal/alumina/C18 mixtures | Removing pigments and fatty acids from cereals | Acts as a "scavenger" where interferences are retained and analytes pass through.[6] |
| Immunoaffinity (IAC) | Antibody-antigen binding | Highly selective cleanup for specific mycotoxins | Very clean extracts but can be expensive and analyte-specific.[12] |
Table 2. Comparison of common SPE sorbents for mycotoxin analysis.
Q5: Could my internal standard be adsorbing to labware?
A5: Yes, mycotoxins can adsorb to surfaces, especially glass.[4] This can lead to significant losses, particularly when working with low concentrations.
-
Vials and Tubes: Use polypropylene tubes for sample preparation and silanized glass vials (or polypropylene vials) for storing standards and final extracts.
-
Solvent pH: In some cases, adjusting the pH of the solvent can reduce adsorption, though this must be compatible with your analytical method.[13]
-
Container Rinsing: When transferring solutions, rinse the original container with the transfer solvent to recover any adsorbed analyte.[8]
Frequently Asked Questions (FAQs)
FAQ 1: How should I prepare and store ¹³C-15-AcDON stock solutions?
Stock solutions should be prepared in a high-purity solvent like acetonitrile.[14][15] Store the solution in an amber, silanized glass vial at -20°C to prevent degradation from light and heat. It is good practice to periodically check the concentration of the stock solution against a freshly prepared standard, as trichothecenes can degrade over long periods.[14]
FAQ 2: What are the acceptable recovery limits for an internal standard?
While specific limits can vary by regulatory body and application, a general range for recovery is 70-120% .[6][16] More important than the absolute recovery value is its consistency . The relative standard deviation (RSD) of the IS recovery across a batch of samples should be low (typically <15-20%) to ensure reliable quantification.
FAQ 3: Can I use a different isotopically labeled standard, like ¹³C-DON, to quantify 15-AcDON?
This is strongly discouraged. The principle of Isotope Dilution Mass Spectrometry (IDMS) relies on the internal standard being chemically and physically identical to the analyte, ensuring it behaves the same way during extraction, cleanup, and ionization.[2] Using a non-isomeric standard (e.g., ¹³C-DON for 15-AcDON) can lead to significant quantitative errors because its recovery and ionization efficiency may not accurately reflect that of the target analyte.[17]
Experimental Protocols
Protocol 1: General Purpose Extraction and Cleanup for 15-AcDON in Cereals
This protocol provides a robust starting point based on the QuEChERS methodology combined with SPE cleanup.
-
Sample Homogenization: Grind a representative sample of the cereal to a fine powder (<1 mm).
-
Weighing and IS Spiking: Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube. Add the appropriate volume of your ¹³C-15-AcDON internal standard working solution.
-
Extraction:
-
Add 20 mL of acetonitrile/water (84:16, v/v).
-
Cap the tube and shake vigorously on a mechanical shaker for 30 minutes.
-
-
Salting-Out (Phase Separation):
-
Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).
-
Immediately vortex for 1 minute to prevent clumping.
-
Centrifuge at 4000 x g for 10 minutes.
-
-
SPE Cleanup (using a Mycotoxin Cleanup Column):
-
Take a 5 mL aliquot of the upper acetonitrile layer and transfer it to a clean tube.
-
Pass the extract through a mycotoxin cleanup SPE cartridge (e.g., Bond Elut Mycotoxin).[6] Collect the eluate as per the manufacturer's instructions (this is often a non-retention mechanism).
-
-
Evaporation and Reconstitution:
-
Evaporate the cleaned extract to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitute the residue in a known volume (e.g., 500 µL) of injection solvent (e.g., methanol/water, 20:80, v/v).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
Diagrams and Workflows
Caption: Troubleshooting decision tree for diagnosing poor internal standard recovery.
Caption: Standard analytical workflow for 15-AcDON using an internal standard.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. LC-MS/MS: Method of Choice for Efficient Multi-Mycotoxin Analysis [food.r-biopharm.com]
- 3. mytoolbox.eu [mytoolbox.eu]
- 4. Adsorption of mycotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of trichothecene mycotoxins in cereals by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Determination of Zearalenone and Trichothecenes, Including Deoxynivalenol and Its Acetylated Derivatives, Nivalenol, T-2 and HT-2 Toxins, in Wheat and Wheat Products by LC-MS/MS: A Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promochrom.com [promochrom.com]
- 9. news-medical.net [news-medical.net]
- 10. Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. mycotoxinsite.com [mycotoxinsite.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Validation of LC-MS/MS Coupled with a Chiral Column for the Determination of 3- or 15-Acetyl Deoxynivalenol Mycotoxins from Fusarium graminearum in Wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Chromatographic Separation of 3-ADON and 15-ADON Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of 3-acetyl-deoxynivalenol (3-ADON) and 15-acetyl-deoxynivalenol (15-ADON) isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of 3-ADON and 15-ADON isomers challenging?
A1: The separation of 3-ADON and 15-ADON is difficult because they are positional isomers with identical mass-to-charge ratios (m/z).[1] This makes them indistinguishable by mass spectrometry alone and requires effective chromatographic separation for accurate quantification.[1]
Q2: What is the most effective chromatographic technique for separating these isomers?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and effective technique for the determination of 3-ADON and 15-ADON.[1] The use of a chiral column is often necessary to achieve complete baseline separation.[1][2]
Q3: What are the typical sample preparation methods for analyzing 3-ADON and 15-ADON in complex matrices like cereals?
A3: A common and effective sample preparation method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach.[1] This method is suitable for extracting mycotoxins from various food samples.[1] Other methods involve extraction with a mixture of acetonitrile and water, followed by a clean-up step using a solid-phase extraction (SPE) column.[3][4]
Q4: Can Gas Chromatography (GC) be used for the analysis of 3-ADON and 15-ADON?
A4: Yes, gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) are also common methods for the determination of type B trichothecenes, including 3-ADON and 15-ADON.[1][5]
Troubleshooting Guide
Poor Peak Resolution or Co-elution
Problem: I am not getting baseline separation between the 3-ADON and 15-ADON peaks.
Possible Causes & Solutions:
-
Inappropriate Column: Standard C18 columns may not provide sufficient selectivity for these isomers.
-
Mobile Phase Composition: The organic modifier in your mobile phase can significantly impact resolution.
-
Solution 1: If using methanol, consider switching to acetonitrile. Acetonitrile has been reported to provide better separation for the 3-ADON/15-ADON pair.[6]
-
Solution 2: Optimize the gradient elution program. A shallower gradient can often improve the separation of closely eluting compounds.
-
-
Flow Rate: A high flow rate may not allow for adequate interaction between the analytes and the stationary phase.
-
Solution: Try reducing the flow rate to enhance resolution.
-
Low Sensitivity or Poor Peak Shape
Problem: My peaks are very small, broad, or show significant tailing.
Possible Causes & Solutions:
-
Suboptimal MS/MS Parameters: Incorrect precursor and product ion selection or collision energy will result in low signal intensity.
-
Solution: Optimize the MS/MS parameters for 3-ADON and 15-ADON. Refer to the table below for reported precursor-product ions.
-
-
Matrix Effects: Co-eluting matrix components can suppress the ionization of the target analytes, leading to lower sensitivity.
-
Mobile Phase Additives: The choice and concentration of mobile phase additives can affect ionization efficiency and peak shape.
-
Solution: The use of 2 mM ammonium acetate in the mobile phase has been shown to be effective for ensuring acetate ion adduct formation in negative electrospray ionization (ESI) mode.[6]
-
Experimental Protocols & Data
LC-MS/MS Method Using a Chiral Column
This method was developed for the chromatographic separation of 15-ADON and 3-ADON in wheat.[1]
-
Sample Preparation (QuEChERS):
-
Weigh 5.0 g of homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile/water (84/16, v/v).
-
Vortex for 1 minute.
-
Add QuEChERS extraction salts.
-
Vortex for 1 minute and then centrifuge.
-
Take an aliquot of the supernatant for clean-up.
-
The extract is then filtered before injection into the LC-MS/MS system.
-
-
LC Parameters:
-
Column: Chiral column (specific details may vary, refer to original publication).[1]
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with an additive like ammonium acetate.
-
Flow Rate: Typically in the range of 0.2-0.4 mL/min.[6]
-
Column Temperature: Maintained at a constant temperature, for example, 30 °C.[8]
-
-
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), often in negative mode.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Quantitative Data Summary
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Reference |
| 3-ADON | 339.1 | 137.1 | 4 µg/kg | 8 µg/kg | 80-120% | [1][2] |
| 15-ADON | 339.1 | 261.1 | 4 µg/kg | 8 µg/kg | 80-120% | [1][2] |
Visualizations
Caption: General experimental workflow for the analysis of 3-ADON and 15-ADON.
Caption: Troubleshooting logic for poor peak resolution of 3-ADON and 15-ADON.
References
- 1. mdpi.com [mdpi.com]
- 2. Validation of LC-MS/MS Coupled with a Chiral Column for the Determination of 3- or 15-Acetyl Deoxynivalenol Mycotoxins from Fusarium graminearum in Wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. nucleus.iaea.org [nucleus.iaea.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The Metabolic Fate of Deoxynivalenol and Its Acetylated Derivatives in a Wheat Suspension Culture: Identification and Detection of DON-15-O-Glucoside, 15-Acetyl-DON-3-O-Glucoside and 15-Acetyl-DON-3-Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing MS/MS parameters for 15-Acetyl-deoxynivalenol-13C17 detection.
This guide provides troubleshooting advice and frequently asked questions for the optimization of MS/MS parameters and overall workflow for the detection of 15-Acetyl-deoxynivalenol (15-ADON) and its stable isotope-labeled internal standard, 15-Acetyl-deoxynivalenol-13C17 (¹³C₁₇-15-ADON).
Frequently Asked Questions (FAQs)
Q1: What are the optimal MS/MS parameters for detecting 15-ADON and ¹³C₁₇-15-ADON?
A1: Optimizing MS/MS parameters is critical for achieving high sensitivity and specificity. The parameters can vary slightly between different mass spectrometer models, but the following table provides a validated starting point for method development. Typically, negative electrospray ionization (ESI-) is used.[1][2] The precursor ion for ¹³C₁₇-15-ADON will be shifted by +17 atomic mass units (amu) compared to the unlabeled 15-ADON. The product ions will also show a corresponding mass shift depending on the fragment.
Table 1: Recommended MS/MS Parameters (Negative Ion Mode)
| Analyte | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) | Declustering Potential (DP) | Collision Energy (CE) |
| 15-ADON | 337.1 | 277.1 | -45 V | -20 eV |
| 15-ADON | 337.1 | 59.0 | -45 V | -35 eV |
| ¹³C₁₇-15-ADON | 354.1 | 294.1 | -45 V | -20 eV |
| ¹³C₁₇-15-ADON | 354.1 | 59.0 | -35 eV | -35 eV |
Note: These values are a starting point and should be optimized for your specific instrument and experimental conditions.
Q2: What is a standard protocol for extracting 15-ADON from cereal samples?
A2: A common and effective method for extracting 15-ADON from matrices like wheat or maize involves a solvent extraction followed by centrifugation.[2][3][4] The use of an internal standard, added before extraction, is crucial for correcting analyte loss during sample preparation and for matrix effects.
Table 2: Sample Preparation Protocol for 15-ADON in Cereals
| Step | Procedure | Details |
| 1. Sample Homogenization | Grind the cereal sample to a fine powder. | A consistent, fine powder ensures efficient extraction. |
| 2. Weighing | Accurately weigh 5.0 g of the homogenized sample into a 50 mL centrifuge tube. | Precision in weighing is key for accurate quantification. |
| 3. Internal Standard Spiking | Spike the sample with a known concentration of ¹³C₁₇-15-ADON solution. | This accounts for variability in extraction efficiency and matrix effects. |
| 4. Extraction | Add 20 mL of an acetonitrile/water (e.g., 84:16 v/v) solution. | Acetonitrile/water mixtures are widely used for extracting trichothecenes.[4] |
| 5. Shaking | Shake vigorously for 60 minutes at room temperature using a rotary shaker. | Ensures thorough mixing and extraction of the analyte from the matrix. |
| 6. Centrifugation | Centrifuge the mixture at 4000 x g for 15 minutes. | This step separates the solid matrix from the liquid extract. |
| 7. Supernatant Collection | Carefully collect the supernatant for LC-MS/MS analysis. | The supernatant contains the extracted 15-ADON and ¹³C₁₇-15-ADON. |
| 8. Dilution (Optional) | The extract can be diluted with the initial mobile phase to match chromatographic conditions and reduce matrix effects. |
Q3: How can I achieve chromatographic separation of 15-ADON from its isomer, 3-ADON?
A3: The chromatographic separation of the isomers 15-ADON and 3-acetyldeoxynivalenol (3-ADON) is a significant challenge because they share the same mass and often have very similar retention times on standard C18 columns.[1][5][6]
-
Specialized Columns: Consider using a pentafluorophenyl (PFP) or a chiral column, which can provide better separation of these isomers.[5][7]
-
Gradient Optimization: A slow, shallow gradient elution program can improve resolution.
-
Mobile Phase Additives: The use of additives like ammonium acetate or ammonium fluoride can enhance peak shape and ionization efficiency.[7][8]
Q4: Why is using ¹³C₁₇-15-ADON as an internal standard crucial for accurate quantification?
A4: An ideal internal standard co-elutes with the target analyte and has a very similar chemical structure and ionization efficiency, but a different mass. ¹³C₁₇-15-ADON is the gold standard for 15-ADON analysis for several reasons:
-
Correction for Matrix Effects: Complex sample matrices can suppress or enhance the ionization of the target analyte in the MS source, leading to inaccurate results. Since the ¹³C₁₇-labeled standard is chemically identical to the native compound, it experiences the same matrix effects. By calculating the ratio of the analyte peak area to the internal standard peak area, these effects can be effectively canceled out.[9]
-
Correction for Sample Loss: The internal standard accounts for any loss of the analyte during the multi-step sample preparation process (extraction, cleanup, etc.).
-
Improved Precision and Accuracy: The use of a stable isotope-labeled internal standard significantly improves the reproducibility and accuracy of the quantification.[9]
Troubleshooting Guide
Issue 1: Poor Signal Intensity for 15-ADON and its Internal Standard
-
Possible Cause 1: Suboptimal MS/MS Parameters.
-
Solution: Infuse a standard solution of 15-ADON and ¹³C₁₇-15-ADON directly into the mass spectrometer to optimize parameters such as declustering potential and collision energy for the specific precursor and product ion transitions.
-
-
Possible Cause 2: Inefficient Ionization.
-
Solution: Ensure the mobile phase composition is suitable for negative mode ESI. Additives like ammonium acetate (typically 2-5 mM) can improve the formation of [M-H]⁻ ions.[8] Also, check the cleanliness of the ion source.
-
-
Possible Cause 3: Inefficient Extraction.
-
Solution: Verify the extraction solvent composition and extraction time. Ensure thorough mixing during the extraction step.
-
Issue 2: Co-elution of 15-ADON and 3-ADON Isomers
-
Possible Cause 1: Inadequate Chromatographic Column.
-
Possible Cause 2: Unoptimized LC Gradient.
-
Solution: Develop a slower, more shallow elution gradient. This increases the interaction time of the analytes with the stationary phase, potentially improving resolution.
-
-
Possible Cause 3: No Specific Fragment for 15-ADON.
-
Solution: While 3-ADON can sometimes yield a specific fragment ion, 15-ADON often does not, making chromatographic separation essential for accurate quantification when both are present.[1]
-
Issue 3: High Variability in Results and Poor Reproducibility
-
Possible Cause 1: Significant Matrix Effects.
-
Solution: This is a primary reason for using a stable isotope-labeled internal standard like ¹³C₁₇-15-ADON.[9] Ensure the internal standard is added at the very beginning of the sample preparation process. If matrix effects are still severe, consider implementing a solid-phase extraction (SPE) cleanup step after the initial extraction.
-
-
Possible Cause 2: Inconsistent Sample Preparation.
-
Solution: Standardize every step of the sample preparation protocol. Use precise volumes and consistent timings for extraction and centrifugation.
-
Visualized Workflows
Caption: General workflow for the analysis of 15-ADON using a ¹³C₁₇ internal standard.
Caption: Logic of matrix effect correction using a stable isotope-labeled internal standard.
References
- 1. Development and Validation of an LC-MS/MS Based Method for the Determination of Deoxynivalenol and Its Modified Forms in Maize - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. famic.go.jp [famic.go.jp]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. Validation of LC-MS/MS Coupled with a Chiral Column for the Determination of 3- or 15-Acetyl Deoxynivalenol Mycotoxins from Fusarium graminearum in Wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. nucleus.iaea.org [nucleus.iaea.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 15-Acetyl-deoxynivalenol-13C17
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing ion suppression during the analysis of 15-Acetyl-deoxynivalenol-13C17 (¹³C₁₇-15-Ac-DON) by Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide: Ion Suppression for ¹³C₁₇-15-Ac-DON
Ion suppression is a common challenge in LC-MS analysis, leading to reduced signal intensity and inaccurate quantification. This guide provides a systematic approach to identifying and mitigating ion suppression for ¹³C₁₇-15-Ac-DON.
| Problem | Potential Cause | Recommended Solution |
| Low or no signal for ¹³C₁₇-15-Ac-DON | Matrix Effects: Co-eluting matrix components from complex samples (e.g., cereals, feed) compete with the analyte for ionization, leading to signal suppression.[1][2][3][4] | 1. Sample Preparation: Employ effective sample cleanup techniques such as Solid-Phase Extraction (SPE)[1][2], Immunoaffinity Columns (IAC)[1][5], or QuEChERS-based methods.[6][7] The "dilute and shoot" approach can also be effective if the instrument is sensitive enough.[1] 2. Chromatographic Separation: Optimize the LC method to separate ¹³C₁₇-15-Ac-DON from interfering matrix components. This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry (e.g., PFP instead of C18).[8] 3. Use of Internal Standards: While ¹³C₁₇-15-Ac-DON is an internal standard itself, if quantifying the native 15-Ac-DON, its use is crucial to compensate for matrix effects.[9][10] |
| Poor reproducibility of results | Inconsistent Matrix Effects: Variation in the composition of the sample matrix between injections can lead to fluctuating levels of ion suppression. | 1. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed.[2] This helps to normalize the matrix effects between standards and samples. 2. Robust Sample Preparation: Ensure the chosen sample preparation method is highly reproducible to minimize variability in the final extract composition. |
| Signal enhancement observed | Matrix Effects: Less common than suppression, some matrix components can enhance the ionization of the analyte. | The same troubleshooting steps for ion suppression apply. The goal is to minimize all sources of matrix effects to ensure accurate and reproducible results. |
| In-source fragmentation or adduct formation | Mass Spectrometer Source Conditions: Inappropriate source parameters (e.g., temperature, voltages) can lead to the degradation of the analyte or the formation of adducts, affecting the target precursor ion intensity. | Optimize MS Source Parameters: Systematically optimize source temperature, gas flows (nebulizer, auxiliary, curtain), and voltages (e.g., capillary, cone) to maximize the signal of the desired precursor ion for ¹³C₁₇-15-Ac-DON and minimize fragmentation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of ion suppression when analyzing 15-Ac-DON?
A1: The most common sources of ion suppression for 15-Ac-DON are co-eluting matrix components from complex samples such as cereals (e.g., wheat, maize, barley) and animal feed.[6][11] These matrices contain a wide variety of compounds, including salts, lipids, proteins, and other small molecules, that can interfere with the ionization process in the mass spectrometer's ion source.[2][3]
Q2: How can I determine if ion suppression is affecting my ¹³C₁₇-15-Ac-DON signal?
A2: A common method to assess ion suppression is the post-extraction addition technique.[12] This involves comparing the signal response of ¹³C₁₇-15-Ac-DON in a clean solvent to its response when spiked into a blank sample extract that has gone through the entire sample preparation procedure. A lower signal in the matrix extract indicates ion suppression.
Q3: Which sample preparation technique is most effective at reducing ion suppression for 15-Ac-DON?
A3: The effectiveness of a sample preparation technique depends on the complexity of the matrix.
-
Immunoaffinity Columns (IACs) offer high specificity by using antibodies to selectively bind the analyte, resulting in very clean extracts and reduced ion suppression.[1][5]
-
Solid-Phase Extraction (SPE) is a versatile technique that can effectively remove interfering compounds based on their physicochemical properties.[1][2]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a popular method for multi-residue analysis in food and agricultural samples and has been shown to be suitable for mycotoxins.[6][7]
-
"Dilute and Shoot" is the simplest approach but relies heavily on the sensitivity of the LC-MS/MS system and may not be suitable for trace-level analysis in highly complex matrices.[1]
Q4: Can optimizing the LC method help reduce ion suppression?
A4: Yes, optimizing chromatographic conditions is a crucial step. By improving the separation of ¹³C₁₇-15-Ac-DON from co-eluting matrix components, you can minimize their competition in the ion source.[2] This can be achieved by:
-
Adjusting the mobile phase gradient to better resolve the analyte peak.
-
Testing different stationary phases. For instance, a pentafluorophenyl (PFP) column can offer different selectivity compared to a standard C18 column and has been shown to resolve isomers of acetylated DON.[8]
-
Using smaller particle size columns (UHPLC) to achieve better peak resolution and efficiency.
Q5: Is it necessary to use matrix-matched standards if I am already using a ¹³C-labeled internal standard?
A5: The use of a stable isotope-labeled internal standard like ¹³C₁₇-15-Ac-DON is the most effective way to compensate for matrix effects, as it co-elutes with the native analyte and experiences similar ion suppression or enhancement.[9][10] In many cases, this can eliminate the need for matrix-matched calibration. However, for highly complex matrices or when developing a new method, it is good practice to evaluate the extent of matrix effects and confirm that the internal standard accurately tracks the analyte's behavior.
Quantitative Data Summary
The following table summarizes the impact of different strategies on the signal suppression/enhancement (SSE) for acetylated deoxynivalenol compounds, providing an indication of the effectiveness of these methods. SSE is often calculated as (Peak area in matrix / Peak area in solvent) x 100%. A value below 100% indicates suppression, while a value above 100% indicates enhancement.
| Analyte | Matrix | Method | Signal Suppression/Enhancement (SSE) % | Reference |
| 15-AcDON | Wheat | QuEChERS with chiral column LC-MS/MS | 81.4% - 95.2% | [7] |
| 15ADON | Maize | Dilute and shoot with ¹³C internal standard | Corrected from 68% to 100% | [9] |
| 3-AcDON | Maize | Dilute and shoot with ¹³C internal standard | Corrected from 63% to 96% | [9] |
Experimental Protocols
Protocol 1: Generic QuEChERS-based Sample Extraction for Cereal Grains
This protocol is a general guideline and may require optimization for specific matrices.
-
Homogenization: Weigh 5 g of a homogenized cereal sample into a 50 mL centrifuge tube.
-
Hydration: Add 10 mL of water and vortex for 30 seconds. Let it stand for 15 minutes.
-
Extraction: Add 10 mL of acetonitrile with 1% formic acid. Vortex vigorously for 1 minute.
-
Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate). Vortex immediately for 1 minute.
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Dispersive SPE (d-SPE) Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA). Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at 10,000 rpm for 2 minutes.
-
Analysis: Take the supernatant, dilute with the initial mobile phase if necessary, and inject it into the LC-MS/MS system.
Protocol 2: Immunoaffinity Column (IAC) Cleanup
This protocol assumes the use of a commercially available IAC for DON and its acetylated derivatives.
-
Extraction: Extract the mycotoxins from the sample using a suitable solvent mixture (e.g., acetonitrile/water).
-
Filtration and Dilution: Filter the extract and dilute it with a buffer solution (e.g., phosphate-buffered saline - PBS) to ensure optimal antibody binding.
-
Column Loading: Pass the diluted extract through the immunoaffinity column at a controlled flow rate. The antibodies in the column will specifically bind to 15-Ac-DON.
-
Washing: Wash the column with a specified washing solution (e.g., water or PBS) to remove unbound matrix components.
-
Elution: Elute the bound 15-Ac-DON from the column using a suitable solvent (e.g., methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Troubleshooting workflow for addressing ion suppression of ¹³C₁₇-15-Ac-DON.
References
- 1. lcms.cz [lcms.cz]
- 2. longdom.org [longdom.org]
- 3. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of an Improved Method of Sample Extraction and Quantitation of Multi-Mycotoxin in Feed by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. lcms.cz [lcms.cz]
- 9. Development and Validation of an LC-MS/MS Based Method for the Determination of Deoxynivalenol and Its Modified Forms in Maize - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: 15-Acetyl-deoxynivalenol-13C17 Standard
This guide provides troubleshooting assistance and answers to frequently asked questions regarding purity issues encountered with the 15-Acetyl-deoxynivalenol-13C17 (15-ADON-13C17) standard. It is intended for researchers, scientists, and drug development professionals utilizing this standard in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using a 13C-labeled standard like 15-ADON-13C17?
A1: Stable isotope-labeled internal standards, particularly those labeled with 13C, are considered superior for quantitative analysis using mass spectrometry.[1] The key advantages include:
-
Compensation for Matrix Effects: 13C-labeled standards co-elute with the unlabeled analyte and experience the same ion suppression or enhancement, allowing for accurate correction of matrix-induced signal variations.[2][3]
-
Similar Physicochemical Properties: The 13C isotopes cause minimal changes to the molecule's chemical and physical properties, ensuring it behaves almost identically to the native analyte during sample extraction, cleanup, and chromatography.[3]
-
No Isotopic Exchange: Unlike deuterium (2H) labels, 13C labels are not prone to exchange with protons from the solvent, ensuring the stability of the labeled standard.[1]
-
Improved Accuracy: By accounting for variations in sample preparation and instrument response, 13C-labeled standards enable more accurate and precise quantification.[4]
Q2: I see a small peak corresponding to unlabeled 15-ADON in my 13C-labeled standard. Is my standard contaminated?
A2: Not necessarily. Mass spectra of isotopically labeled compounds show a cluster of peaks representing different isotopic compositions. The main peak corresponds to the fully 13C17-labeled molecule. However, due to the natural abundance of isotopes (like 13C), even unlabeled compounds have smaller M+1, M+2, etc., peaks. The isotopic purity of the labeled standard is typically very high (e.g., >98%), but not 100%.[4] Always refer to the Certificate of Analysis (CoA) for the specified isotopic purity.
Q3: Can the 15-ADON-13C17 standard degrade over time? What are the likely degradation products?
A3: Yes, 15-ADON can degrade, especially under certain conditions. The primary degradation pathways involve:
-
Deacetylation: The acetyl group at the C15 position can be hydrolyzed, converting 15-ADON-13C17 into Deoxynivalenol-13C15 (DON-13C15) (note the change in carbon count). This can occur in solution or in the presence of certain enzymes.[5][6]
-
Conjugation: In biological matrices like wheat cultures, 15-ADON can be metabolized to form conjugates, such as 15-ADON-3-O-glucoside (15-ADON3G).[5][7]
-
Epimerization: Under certain pH and temperature conditions, transformation to isomers like 3-epi-DON can occur, though this is more commonly associated with DON degradation.[6]
Troubleshooting Guide
Issue 1: Unexpected peaks are observed when analyzing the 15-ADON-13C17 standard alone.
| Potential Cause | Troubleshooting Step |
| Solvent Contamination | Analyze a "blank" injection of the solvent used to dissolve the standard. Ensure the solvent is fresh and of high purity (e.g., LC-MS grade). |
| Standard Degradation | Verify the expiration date and storage conditions (typically 2°C – 8°C) of the standard.[8] Prepare a fresh stock solution from solid standard if available. Analyze for the presence of expected degradants like DON-13C15. |
| In-source Fragmentation/Adduct Formation | Optimize mass spectrometer source conditions (e.g., capillary voltage, temperature) to minimize fragmentation. Check for common adducts (e.g., [M+Na]+, [M+K]+, [M+NH4]+) in addition to the expected protonated molecule [M+H]+. |
| Cross-Contamination | Clean the injection port, syringe, and LC system to remove residues from previous analyses. Run several blank injections after cleaning to ensure the system is clean. |
Issue 2: The peak area of the 15-ADON-13C17 internal standard is inconsistent or significantly lower than expected in my samples.
| Potential Cause | Troubleshooting Step |
| Severe Matrix Effects | The primary role of the 13C standard is to correct for matrix effects, but severe ion suppression can still lead to low signal intensity.[2] Improve sample cleanup procedures (e.g., using immunoaffinity columns or solid-phase extraction) to remove interfering matrix components.[2][9] Dilute the sample extract further. |
| Inaccurate Spiking | Review the protocol for adding the internal standard. Ensure the standard is added at the very beginning of the sample preparation process to account for extraction losses. Verify the concentration of the spiking solution. |
| Analyte Degradation During Sample Prep | Some sample preparation conditions (e.g., high temperature, extreme pH) can cause degradation.[10] 15-ADON can be sensitive to thermal processing.[10] Assess the stability of the standard under your specific extraction and cleanup conditions by analyzing a spiked blank matrix. |
Summary of Common Ions for LC-MS/MS Analysis
The following table summarizes the expected mass-to-charge ratios (m/z) for 15-ADON, its 13C17-labeled internal standard, and a primary degradation product. These are crucial for setting up your MS/MS method in Multiple Reaction Monitoring (MRM) mode.
| Compound | Formula | Molecular Weight ( g/mol ) | Precursor Ion [M+H]+ (m/z) | Common Product Ions (m/z) |
| 15-Acetyl-deoxynivalenol (15-ADON) | C17H22O7 | 338.35 | 339.1 | 231.1, 249.1, 297.1 |
| 15-ADON-13C17 | 13C17H22O7 | 355.35 | 356.1 | 246.1, 264.1, 314.1 |
| Deoxynivalenol (DON) | C15H20O6 | 296.32 | 297.1 | 175.1, 203.1, 249.1 |
| DON-13C15 | 13C15H20O6 | 311.32 | 312.1 | 188.1, 216.1, 264.1 |
Note: Product ions can vary based on instrument settings (e.g., collision energy). The values listed are common fragments.
Experimental Protocols
Protocol 1: Purity Assessment of 15-ADON-13C17 Standard via LC-MS/MS
Objective: To verify the identity and estimate the purity of the 15-ADON-13C17 standard and check for the presence of DON-13C15 as a potential impurity/degradant.
Methodology:
-
Standard Preparation: Prepare a 1 µg/mL solution of the 15-ADON-13C17 standard in acetonitrile.
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium acetate.[11]
-
Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
For 15-ADON-13C17: 356.1 -> 264.1 (quantifier), 356.1 -> 314.1 (qualifier).
-
For DON-13C15: 312.1 -> 264.1 (quantifier), 312.1 -> 188.1 (qualifier).
-
-
-
Data Analysis:
-
Integrate the peak area for the primary 15-ADON-13C17 transition.
-
Integrate any peak observed at the expected retention time of DON for the DON-13C15 transition.
-
Calculate the approximate percentage of the degradant relative to the main compound by comparing peak areas (note: this assumes similar ionization efficiency and is for estimation purposes).
-
Visualizations
Workflow for Troubleshooting Purity Issues
Caption: A logical workflow for diagnosing the root cause of apparent purity issues.
Potential Degradation & Metabolic Pathways
Caption: Potential transformation pathways of the 15-ADON-13C17 standard.
References
- 1. caymanchem.com [caymanchem.com]
- 2. LC-MS/MS: Method of Choice for Efficient Multi-Mycotoxin Analysis [food.r-biopharm.com]
- 3. researchgate.net [researchgate.net]
- 4. U-[13C17]-3-Acetyl-Deoxynivalenol | LIBIOS [libios.fr]
- 5. The Metabolic Fate of Deoxynivalenol and Its Acetylated Derivatives in a Wheat Suspension Culture: Identification and Detection of DON-15-O-Glucoside, 15-Acetyl-DON-3-O-Glucoside and 15-Acetyl-DON-3-Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. a-matrix.ng [a-matrix.ng]
- 9. lcms.cz [lcms.cz]
- 10. daneshyari.com [daneshyari.com]
- 11. tentamus.com [tentamus.com]
Troubleshooting low signal-to-noise for 15-Acetyl-deoxynivalenol-13C17
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 15-Acetyl-deoxynivalenol-13C17. The information is designed to help resolve common issues, particularly low signal-to-noise ratios, encountered during experimental analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a very low or no signal for my this compound internal standard. What are the potential causes?
A low or absent signal for your isotopically labeled internal standard can stem from several factors throughout the analytical workflow. The primary areas to investigate are sample preparation, instrument conditions, and the integrity of the standard itself. A systematic approach to troubleshooting is recommended to efficiently identify and resolve the issue.
Q2: How can matrix effects contribute to a low signal-to-noise ratio for my internal standard?
Matrix effects are a common cause of poor signal intensity in LC-MS/MS analysis.[1][2] These effects arise from co-eluting compounds from the sample matrix that interfere with the ionization of the target analyte in the mass spectrometer's source, typically leading to signal suppression.[1][2] Even though this compound is an internal standard designed to compensate for these effects, severe matrix suppression can reduce its signal to a level that is difficult to distinguish from the baseline noise.
Q3: What are the best practices for storing and handling this compound to ensure its stability?
Proper storage and handling are crucial for maintaining the integrity of your internal standard. For long-term storage, it is recommended to store this compound at -20°C.[3] Studies on similar mycotoxins suggest that acetonitrile is a preferable solvent for long-term storage of trichothecenes.[4] Repeated freeze-thaw cycles should be avoided. When preparing working solutions, it is advisable to use silanized glass vials to prevent adsorption of the analyte to the glass surface.[4]
Q4: My signal-to-noise ratio is poor. How can I optimize my LC-MS/MS instrument settings for this compound?
Optimizing your instrument parameters is key to achieving a good signal-to-noise ratio. This includes fine-tuning the electrospray ionization (ESI) source conditions such as nebulizing gas flow, drying gas flow and temperature, and interface temperature.[1] Additionally, the MS/MS parameters, including precursor and product ion selection, collision energy, and dwell time, should be optimized specifically for this compound.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low signal-to-noise issues with this compound.
Caption: Troubleshooting workflow for low signal-to-noise of this compound.
Data Presentation
Table 1: Recommended LC-MS/MS Parameters for this compound
| Parameter | Recommended Setting |
| LC Column | C18 reversed-phase column |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium acetate |
| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium acetate |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| Precursor Ion (m/z) | To be determined based on isotopic enrichment |
| Product Ion 1 (m/z) | To be determined based on fragmentation of the labeled standard |
| Product Ion 2 (m/z) | To be determined based on fragmentation of the labeled standard |
| Collision Energy (eV) | To be optimized for the specific instrument |
| Dwell Time (ms) | 50 - 100 |
Note: The exact m/z values for the precursor and product ions of this compound will depend on the specific isotopic labeling pattern and should be confirmed by direct infusion of the standard.
Experimental Protocols
Protocol 1: Sample Preparation for Cereal Matrices
This protocol provides a general guideline for the extraction of 15-Acetyl-deoxynivalenol from complex cereal matrices.
-
Homogenization: Grind the cereal sample to a fine powder (e.g., using a laboratory mill) to ensure homogeneity.
-
Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Add 20 mL of an extraction solvent mixture of acetonitrile/water (84:16, v/v).
-
Vortex vigorously for 1 minute.
-
Shake on a flatbed shaker for 60 minutes.
-
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Internal Standard Spiking: Transfer an aliquot of the supernatant to a new tube and spike with the this compound internal standard solution to achieve the desired final concentration.
-
Cleanup (Optional but Recommended):
-
For complex matrices, a solid-phase extraction (SPE) cleanup step using a commercially available mycotoxin cleanup column is recommended to reduce matrix effects. Follow the manufacturer's instructions for the specific SPE cartridge.
-
-
Evaporation and Reconstitution:
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase composition (e.g., 90:10 Mobile Phase A:Mobile Phase B).
-
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial for analysis.
Logical Relationships
The following diagram illustrates the relationship between factors that can lead to low signal-to-noise and the corresponding corrective actions.
Caption: Relationship between causes of low signal-to-noise and corrective actions.
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Mycotoxin Analysis: The Role of 15-Acetyl-deoxynivalenol-13C17
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of mycotoxins, such as deoxynivalenol (DON) and its acetylated derivatives, is paramount for ensuring food safety and for advancing toxicological research. This guide provides a comparative overview of analytical methods validated for the detection of these mycotoxins, with a special focus on the use of 15-Acetyl-deoxynivalenol-13C17 as an internal standard. The use of stable isotope-labeled internal standards is a highly effective strategy for achieving accurate quantification in complex matrices by correcting for matrix effects and procedural losses.[1][2][3]
The Gold Standard: Isotope Dilution Mass Spectrometry
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the benchmark for mycotoxin analysis due to its high sensitivity and selectivity.[2][4][5] When combined with an isotope dilution approach, where a stable isotope-labeled version of the analyte is used as an internal standard, the accuracy and reliability of the method are significantly enhanced.[2][6] This is because the isotopically labeled standard exhibits the same physicochemical properties as the native analyte, effectively compensating for variations during sample preparation, chromatography, and ionization.
For the concurrent determination of DON and its modified forms, such as 3-acetyl-DON (3ADON), 15-acetyl-DON (15ADON), and DON-3-glucoside (D3G), a stable-isotope dilution LC-MS/MS method has been developed and validated.[4][5][7][8][9] This methodology often employs a cocktail of uniformly 13C-labeled internal standards for each respective analyte, including this compound for the quantification of 15ADON.[4][5][7][8][9]
Performance Comparison of Analytical Methods
The following tables summarize the performance characteristics of a validated LC-MS/MS method using a suite of 13C-labeled internal standards for the analysis of DON and its derivatives in maize.[4][5][7][8][9]
Table 1: LC-MS/MS Method Performance for DON and its Modified Forms [4][9]
| Analyte | Linearity (R²) | Apparent Recovery (%) (without IS) | Corrected Recovery (%) (with IS) | Repeatability (RSDr %) | Within-Lab Reproducibility (RSDR %) |
| DON | >0.99 | 86 | 103 | 5.2 | 6.1 |
| 3ADON | >0.99 | 63 | 96 | 6.8 | 7.5 |
| 15ADON | >0.99 | 68 | 100 | 4.9 | 5.8 |
| D3G | >0.99 | 76 | 98 | 3.7 | 4.5 |
IS: Internal Standard
Table 2: Limits of Detection (LOD) and Quantification (LOQ) [10]
| Analyte | LOD (µg/kg) | LOQ (µg/kg) |
| DON | 4 | 8 |
| 3ADON | 4 | 8 |
| 15ADON | 4 | 8 |
Alternative Analytical Approaches
While LC-MS/MS with isotope dilution is considered the most accurate method, other analytical techniques have been employed for the determination of DON and its derivatives. These include:
-
Gas Chromatography (GC) with flame ionization detection (FID), electron capture detection (ECD), or mass spectrometry (MS).[11]
-
High-Performance Liquid Chromatography (HPLC) with ultra-violet (UV) or diode-array detection (DAD).[11][12]
-
Immunochemical methods such as Enzyme-Linked Immunosorbent Assays (ELISAs), which are often used for rapid screening purposes.[11]
These methods, however, may have limitations in terms of sensitivity, selectivity, and susceptibility to matrix interference compared to LC-MS/MS, and often require more extensive sample clean-up procedures.[12][13] The use of fully 13C isotope-labeled internal standards with LC-MS/MS can even allow for the analysis of crude extracts without further cleanup, significantly simplifying the workflow.[1][3]
Experimental Protocol: LC-MS/MS Analysis of DON and its Derivatives
The following is a generalized protocol for the analysis of DON, 3ADON, 15ADON, and D3G in a cereal matrix using a stable-isotope dilution LC-MS/MS method.
1. Sample Preparation:
- Grind the cereal sample to a fine powder.
- Weigh a representative portion of the homogenized sample.
- Extract the mycotoxins using a suitable solvent mixture (e.g., acetonitrile/water).
- Centrifuge the extract to separate the solid matrix.
2. Internal Standard Spiking:
- Transfer an aliquot of the supernatant (the raw extract) to a microinsert vial.
- Add a mixture of the 13C-labeled internal standards (including this compound) at a known concentration.
3. LC-MS/MS Analysis:
- Inject the spiked extract into the LC-MS/MS system.
- Chromatographic Separation: Utilize a C18 reversed-phase column to separate the analytes. A gradient elution with mobile phases such as water and acetonitrile, both amended with an additive like ammonium acetate to facilitate ionization, is typically employed.[4][9] Note that baseline separation of the isomers 3ADON and 15ADON can be challenging.[4][5][7][8][9]
- Mass Spectrometric Detection: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use selected reaction monitoring (SRM) to detect and quantify the specific precursor-to-product ion transitions for each native mycotoxin and its corresponding 13C-labeled internal standard.
4. Quantification:
- Calculate the concentration of each analyte in the sample by comparing the peak area ratio of the native analyte to its respective 13C-labeled internal standard against a calibration curve prepared with known concentrations of the native standards and a fixed concentration of the internal standards.
Visualizing the Workflow
The following diagram illustrates the general workflow for the validation of an analytical method for mycotoxins using an internal standard.
Caption: Workflow for mycotoxin analysis method validation.
The following diagram illustrates the logical relationship in correcting for matrix effects using an isotopically labeled internal standard.
Caption: Correction of matrix effects using an internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. newfoodmagazine.com [newfoodmagazine.com]
- 3. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of an LC-MS/MS Based Method for the Determination of Deoxynivalenol and Its Modified Forms in Maize - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Characterization and application of isotope-substituted (13C15)-deoxynivalenol (DON) as an internal standard for the determination of DON - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Validation of an LC-MS/MS Based Method for the Determination of Deoxynivalenol and Its Modified Forms in Maize - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.wur.nl [research.wur.nl]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. kvasnyprumysl.cz [kvasnyprumysl.cz]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
The Role of 15-Acetyl-deoxynivalenol-13C17 in Enhancing Mycotoxin Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the critical analysis of mycotoxins, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantification. This guide provides a comparative overview of 15-Acetyl-deoxynivalenol-13C17, a key internal standard in the analysis of the Fusarium mycotoxin 15-Acetyl-deoxynivalenol (15-ADON), and its alternatives. The data presented underscores the significant improvement in analytical performance when employing a stable isotope-labeled internal standard.
The accurate detection and quantification of mycotoxins such as deoxynivalenol (DON) and its acetylated derivatives, 3-Acetyl-deoxynivalenol (3-ADON) and 15-ADON, in agricultural commodities are crucial for food safety and risk assessment. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for mycotoxin analysis due to its high sensitivity and selectivity. However, matrix effects—the suppression or enhancement of analyte ionization by co-eluting matrix components—can significantly compromise the accuracy and precision of LC-MS/MS methods. The use of a stable isotope-labeled internal standard that co-elutes with the analyte of interest is the most effective strategy to mitigate these effects.[1][2][3]
The Gold Standard: this compound
Uniformly 13C-labeled internal standards, such as this compound, are considered the ideal choice for isotope dilution mass spectrometry.[2][4] These standards exhibit the same physicochemical and chromatographic behavior as their unlabeled counterparts, ensuring they experience identical matrix effects and extraction efficiencies.[5] This co-behavior allows for accurate correction of signal variations, leading to more precise and reliable quantification.
Performance in Linearity and Recovery Studies
The effectiveness of an internal standard is evaluated through validation studies that assess linearity and recovery. Linearity, typically measured by the coefficient of determination (R²), demonstrates the proportionality of the analytical signal to the analyte concentration over a given range. Recovery studies determine the efficiency of the extraction and analytical process by measuring the amount of analyte retrieved from a spiked matrix.
The tables below summarize the performance of analytical methods for 15-ADON using this compound or other internal standards.
| Internal Standard | Matrix | Linearity (R²) | Concentration Range | Reference |
| U-[¹³C₁₇]-15-acetyldeoxynivalenol | Maize | Not explicitly stated, but method validated for accuracy | Not specified | [6] |
| ¹³C₁₅-deoxynivalenol | Grain | > 0.9990 | Not specified | [7] |
| None (External Calibration) | Wheat | 0.9958 - 0.9966 | 4–2000 ng/mL | [8] |
Table 1: Comparison of Linearity for 15-ADON Analysis with Different Internal Standards.
| Internal Standard | Matrix | Spiking Level | Apparent Recovery (without IS) | Corrected Recovery (with IS) | Reference |
| U-[¹³C₁₇]-15-acetyldeoxynivalenol | Maize | Not specified | 68% | 100% | [6] |
| ¹³C₁₅-deoxynivalenol | Wheat | Not specified | 29 ± 6% | 95 ± 3% | [1][3] |
| ¹³C₁₅-deoxynivalenol | Maize | Not specified | 37 ± 5% | 99 ± 3% | [1][3] |
| None | Wheat | 50, 500, 1000 ng | N/A | 83.5% to 118.8% | [8] |
Table 2: Comparison of Recovery for 15-ADON Analysis with and without an Internal Standard.
The data clearly demonstrates that the use of a 13C-labeled internal standard significantly improves the accuracy of mycotoxin analysis. For instance, in maize, the apparent recovery of 15-ADON without an internal standard was only 68%, indicating significant matrix suppression. However, with the use of U-[¹³C₁₇]-15-acetyldeoxynivalenol, the recovery was corrected to 100%.[6] Similarly, for DON analysis in wheat and maize, the use of ¹³C₁₅-DON as an internal standard increased the recovery from as low as 29% to 95-99%.[1][3]
Alternatives to this compound
While a structurally identical, stable isotope-labeled internal standard is optimal, other compounds can be used, though with potential limitations.
-
¹³C-labeled Deoxynivalenol (¹³C₁₅-DON): As DON is the parent compound of 15-ADON and often co-occurs, its labeled form is a common internal standard in multi-mycotoxin methods.[7] While it can effectively compensate for matrix effects for DON, its ability to perfectly mimic the behavior of 15-ADON may be slightly compromised due to differences in polarity and chromatographic retention time.
-
Deuterated (²H) Internal Standards: Deuterated standards are another option; however, they have potential drawbacks. The significant mass difference between deuterium and hydrogen can sometimes lead to a slight shift in retention time compared to the native analyte, which can result in less accurate correction for matrix effects that are highly time-dependent.[2]
-
Structurally Similar Mycotoxins (Analogue Internal Standards): In the absence of an isotopically labeled standard, a structurally similar compound that is not present in the sample can be used. However, this approach is less effective as the physicochemical properties and ionization efficiency will not be identical to the analyte of interest.
Experimental Protocols
Below are generalized experimental protocols for linearity and recovery studies based on the reviewed literature.
Linearity Study Protocol
-
Preparation of Calibration Standards: Prepare a series of calibration standards by diluting a stock solution of 15-ADON in a solvent (e.g., acetonitrile) to achieve a range of concentrations (e.g., 4–2000 ng/mL).[8]
-
Matrix-Matched Calibration: To account for matrix effects, prepare a parallel set of calibration standards in a blank matrix extract (a sample of the same type as the unknowns, but free of the analyte).
-
Internal Standard Addition: Add a constant, known concentration of this compound to each calibration standard (both solvent-based and matrix-matched).
-
LC-MS/MS Analysis: Analyze the calibration standards using a validated LC-MS/MS method.
-
Data Analysis: Construct a calibration curve by plotting the ratio of the peak area of 15-ADON to the peak area of this compound against the concentration of 15-ADON.
-
Linearity Assessment: Calculate the coefficient of determination (R²) of the calibration curve. A value greater than 0.99 is generally considered to indicate good linearity.
Recovery Study Protocol
-
Sample Selection: Select a representative blank matrix sample (e.g., maize, wheat).
-
Spiking: Spike the blank matrix with known concentrations of 15-ADON at multiple levels (e.g., low, medium, and high).
-
Internal Standard Addition: Add a known concentration of this compound to the spiked samples before extraction.
-
Sample Extraction and Clean-up: Extract the mycotoxins from the matrix using an appropriate solvent (e.g., acetonitrile/water mixture) and perform a clean-up step if necessary (e.g., using solid-phase extraction or immunoaffinity columns).
-
LC-MS/MS Analysis: Analyze the extracted samples using the validated LC-MS/MS method.
-
Recovery Calculation: Calculate the percentage recovery by comparing the measured concentration of 15-ADON in the spiked sample to the known spiked concentration, after correction using the internal standard. Apparent recovery is calculated without internal standard correction, while corrected recovery utilizes the internal standard data.
Visualizing the Workflow
The following diagrams illustrate the typical workflows for linearity and recovery studies in mycotoxin analysis.
Caption: Workflow for a linearity study of 15-ADON using an internal standard.
Caption: Workflow for a recovery study of 15-ADON using an internal standard.
References
- 1. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. foodriskmanagement.com [foodriskmanagement.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Development and Validation of an LC-MS/MS Based Method for the Determination of Deoxynivalenol and Its Modified Forms in Maize - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of 10 mycotoxins in grain by ultra-high-performance liquid chromatography-tandem mass spectrometry using ¹³C₁₅-deoxynivalenol as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Limit of Quantification for 15-Acetyl-deoxynivalenol
For researchers, scientists, and professionals in drug development, the accurate quantification of mycotoxins such as 15-Acetyl-deoxynivalenol (15-ADON) is critical for safety and efficacy assessments. The Limit of Quantification (LOQ) is a key performance characteristic of an analytical method, representing the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. This guide provides a comparative overview of LOQ values for 15-ADON achieved by various analytical methods, with a focus on the role of the isotopically labeled internal standard, 15-Acetyl-deoxynivalenol-13C17.
The Role of Internal Standards in 15-ADON Analysis
In complex matrices such as grains and feed, matrix effects can significantly impact the accuracy and precision of quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Isotopically labeled internal standards, such as this compound, are the gold standard for mitigating these effects. By co-eluting with the analyte of interest and exhibiting similar ionization behavior, these internal standards compensate for variations in sample preparation, injection volume, and instrument response. It is important to note that the LOQ is a characteristic of the analytical method for the target analyte (15-ADON), not the internal standard itself.
Comparison of Analytical Methods for 15-ADON Quantification
The following table summarizes the LOQ values for 15-ADON reported in various studies, highlighting the analytical method and the internal standard employed.
| Matrix | Analytical Method | Internal Standard | Limit of Quantification (LOQ) for 15-ADON | Reference |
| Wheat | LC-MS/MS with chiral column | Not specified | 8 µg/kg | [1][2] |
| Maize | LC-MS/MS | U-[¹³C₁₇]-15ADON | 120 µg/kg (30 µg/L) | [3] |
| Wheat | LC-MS/MS | Not specified | Not explicitly stated, but part of a multi-analyte validation | [4] |
| Various Cereals | LC-MS/MS | Not specified | 10 to 26 ng/g (10 to 26 µg/kg) | [5] |
| Grains | LC-MS/MS | Not specified | 10 µg/kg for AcDON (3-ADON and 15-ADON) | [6] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical performance. Below are representative protocols for the quantification of 15-ADON using LC-MS/MS with an isotopically labeled internal standard.
Protocol 1: LC-MS/MS for 15-ADON in Maize (Based on S. De Saeger et al.)
This method utilizes a stable-isotope dilution LC-MS/MS approach for the determination of deoxynivalenol and its modified forms, including 15-ADON, in maize.
1. Sample Preparation:
-
Grind and homogenize the maize sample.
-
Extract a representative portion of the sample with an appropriate solvent mixture (e.g., acetonitrile/water).
-
Centrifuge the extract to pellet solid particles.
-
Transfer an aliquot of the supernatant to a vial.
-
Add a known concentration of the internal standard mixture, including U-[¹³C₁₇]-15ADON.
2. LC-MS/MS Analysis:
-
Liquid Chromatography: Employ a reversed-phase C18 column for chromatographic separation. The mobile phase typically consists of a gradient of water and methanol or acetonitrile, often with additives like ammonium acetate to improve ionization.
-
Mass Spectrometry: Utilize a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for both 15-ADON and U-[¹³C₁₇]-15ADON are monitored for quantification. Negative electrospray ionization (ESI-) is commonly used for these analytes.
3. Quantification:
-
A calibration curve is constructed by plotting the ratio of the peak area of 15-ADON to the peak area of U-[¹³C₁₇]-15ADON against the concentration of the 15-ADON standards.
-
The concentration of 15-ADON in the sample is determined from the calibration curve. The LOQ is established as the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy (typically a signal-to-noise ratio greater than 10).[3]
Protocol 2: LC-MS/MS for 15-ADON in Wheat (General Method)
This protocol outlines a general workflow for the analysis of 15-ADON in wheat, a common and challenging matrix.
1. Sample Preparation:
-
Mill the wheat sample to a fine powder.
-
Extract a subsample with a mixture of acetonitrile and water (e.g., 84:16 v/v).
-
The extract may be subjected to a clean-up step using a multifunctional column to remove interfering matrix components.
-
Fortify the cleaned extract with the internal standard, this compound.
2. LC-MS/MS Analysis:
-
Liquid Chromatography: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system equipped with a C18 or a chiral column is used. A gradient elution with mobile phases such as water with formic acid and acetonitrile with formic acid is often employed.
-
Mass Spectrometry: Detection and quantification are performed using a tandem mass spectrometer. Optimized MRM transitions for 15-ADON and its ¹³C₁₇-labeled internal standard are monitored.
3. Data Analysis and LOQ Determination:
-
Quantification is based on the internal standard calibration method. The ratio of the analyte signal to the internal standard signal is used to calculate the concentration.
-
The LOQ is determined as the lowest concentration of 15-ADON that provides a signal-to-noise ratio of at least 10 and can be quantified with a defined level of precision and accuracy.[1][2]
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the key steps in quantifying 15-ADON.
Caption: Experimental workflow for the quantification of 15-Acetyl-deoxynivalenol.
Caption: Role of the internal standard in achieving a reliable LOQ.
References
- 1. researchgate.net [researchgate.net]
- 2. Deoxynivalenol and its metabolite deepoxy-deoxynivalenol: multi-parameter analysis for the evaluation of cytotoxicity and cellular effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Human Fecal Microbiota Metabolizes Deoxynivalenol and Deoxynivalenol-3-Glucoside and May Be Responsible for Urinary Deepoxy-Deoxynivalenol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. U-[13C15]-Deoxynivalenol | LIBIOS [libios.fr]
- 6. researchgate.net [researchgate.net]
Inter-laboratory Comparison of Analytical Methods for 15-Acetyl-deoxynivalenol
This guide provides an objective comparison of analytical methods for the quantification of 15-Acetyl-deoxynivalenol (15-Ac-DON), a significant mycotoxin produced by Fusarium species commonly found in cereal grains.[1][2][3] The data presented is compiled from published inter-laboratory studies and single-laboratory validation reports, with a focus on methods employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely used and highly sensitive technique for mycotoxin analysis.[1] The use of isotopically labeled internal standards, such as 15-Acetyl-deoxynivalenol-¹³C₁₇, is a key strategy to enhance accuracy and precision by compensating for matrix effects and variations during sample preparation.[4][5][6][7][8]
Data Presentation: Performance of LC-MS/MS Methods
The following table summarizes the performance characteristics of various LC-MS/MS methods for the determination of 15-Ac-DON in wheat and maize. The data is extracted from an inter-laboratory study involving nine laboratories and other single-laboratory validation studies.
| Method Reference | Matrix | Spiking Levels (µg/kg) | Recovery (%) | Repeatability (RSDr %) | Reproducibility (RSDR %) | LOQ (µg/kg) |
| Inter-laboratory Study[9][10] | Wheat | 10 | 90.0 | 11.2 | 27.2 | Not Reported |
| 50 | 84.9 | 6.2 | 17.0 | |||
| 150 | 86.0 | 7.9 | 17.1 | |||
| Single-Laboratory Validation 1[1][2] | Wheat | 50 | 83.5 - 118.8 | <15 | ~20 | 8 |
| 500 | ||||||
| 1000 | ||||||
| Single-Laboratory Validation 2[4] | Maize | 3 - 1000 | 96 - 100 | Not Reported | Not Reported | Not Reported |
Key Observations:
-
The inter-laboratory study demonstrates good recovery rates for 15-Ac-DON in wheat, ranging from 84.9% to 90.0%.[9][10]
-
The repeatability (RSDr) within individual laboratories is generally good, with values ranging from 6.2% to 11.2% in the inter-laboratory study.[9][10]
-
As expected, the reproducibility (RSDR) between laboratories is higher than the repeatability, with values ranging from 17.0% to 27.2%, highlighting the importance of standardized methods.[9][10]
-
Single-laboratory validation studies show comparable or even wider recovery ranges, and one study reported a limit of quantification (LOQ) of 8 µg/kg in wheat.[1][2]
-
The use of a ¹³C-labeled internal standard in a single-laboratory study on maize resulted in excellent recovery rates (96-100%), effectively correcting for matrix effects.[4]
Experimental Protocols
The methodologies outlined below are representative of the key experiments cited in the performance data table.
Inter-laboratory Study Method for 15-Ac-DON in Wheat[9][10]
-
Sample Preparation: A representative sample of wheat is finely ground to ensure homogeneity.
-
Extraction: A 5g portion of the ground sample is extracted with 20 mL of acetonitrile/water (84:16, v/v) by shaking for 60 minutes.
-
Clean-up: The extract is centrifuged, and a portion of the supernatant is passed through a multifunctional clean-up column.
-
LC-MS/MS Analysis:
-
Chromatographic Separation: An octadecylsilane (C18) column is used for separation with a gradient elution program.
-
Mobile Phase: The mobile phase typically consists of a mixture of water and methanol or acetonitrile, often with additives like ammonium acetate or formic acid to improve ionization.
-
Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. The specific precursor and product ion transitions for 15-Ac-DON are monitored for quantification and confirmation.
-
Single-Laboratory Validation Method with ¹³C Internal Standard for 15-Ac-DON in Maize[4][5]
-
Sample Preparation: Maize samples are ground to a fine powder.
-
Extraction: A 1g sample is extracted with a suitable solvent mixture.
-
Internal Standard Spiking: A known amount of uniformly ¹³C-labeled 15-Ac-DON internal standard is added to the sample extract.[4][5]
-
Centrifugation: The raw extract is centrifuged to pellet solid particles.
-
LC-MS/MS Analysis:
-
Injection: An aliquot of the supernatant is directly injected into the LC-MS/MS system.
-
Chromatography: Chromatographic conditions are optimized to separate 15-Ac-DON from matrix components and isomers like 3-Ac-DON.[4][5]
-
Mass Spectrometry: Analysis is carried out using a triple quadrupole mass spectrometer with negative electrospray ionization. Selected reaction monitoring is used to detect both the native 15-Ac-DON and its ¹³C-labeled internal standard.[4][5]
-
Visualizations
The following diagram illustrates a typical experimental workflow for the analysis of 15-Acetyl-deoxynivalenol.
Caption: Experimental workflow for 15-Acetyl-deoxynivalenol analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Validation of LC-MS/MS Coupled with a Chiral Column for the Determination of 3- or 15-Acetyl Deoxynivalenol Mycotoxins from Fusarium graminearum in Wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lci-koeln.de [lci-koeln.de]
- 4. mdpi.com [mdpi.com]
- 5. Development and Validation of an LC-MS/MS Based Method for the Determination of Deoxynivalenol and Its Modified Forms in Maize - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. U-[13C17]-3-Acetyl-Deoxynivalenol | LIBIOS [libios.fr]
- 7. libios.fr [libios.fr]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. Inter-laboratory Study of an LC-MS/MS Method for Simultaneous Determination of Deoxynivalenol and Its Acetylated Derivatives, 3-Acetyl-deoxynivalenol and 15-Acetyl-deoxynivalenol in Wheat [jstage.jst.go.jp]
- 10. Inter-laboratory study of an LC-MS/MS method for simultaneous determination of deoxynivalenol and its acetylated derivatives, 3-acetyl-deoxynivalenol and 15-acetyl-deoxynivalenol in wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Separation of 15-Acetyl-deoxynivalenol-13C17: A Guide to LC Column Performance
For researchers, scientists, and professionals in drug development, the accurate quantification of mycotoxins is paramount for ensuring food safety and for toxicological studies. The analysis of 15-Acetyl-deoxynivalenol (15-ADON), a common derivative of the Fusarium mycotoxin deoxynivalenol (DON), presents a significant chromatographic challenge due to the presence of its positional isomer, 3-Acetyl-deoxynivalenol (3-ADON). As the stable isotope-labeled internal standard, 15-Acetyl-deoxynivalenol-13C17, exhibits nearly identical chromatographic behavior to its unlabeled counterpart, selecting an appropriate Liquid Chromatography (LC) column is critical for achieving accurate and reliable results. This guide provides a comparative overview of different LC columns for the analysis of 15-ADON, supported by experimental data from various studies.
A primary hurdle in the analysis of acetylated DON derivatives is the co-elution of the 3-ADON and 15-ADON isomers on standard reversed-phase columns.[1][2][3][4] This guide will explore the performance of various stationary phases, from conventional C18 to more specialized chiral and polar-modified columns, to aid in the selection of the most suitable column for your analytical needs.
Comparative Performance of LC Columns
The selection of an LC column for the analysis of this compound is dictated by the need for resolution from its 3-ADON isomer and overall chromatographic performance. The following table summarizes the performance of different column types based on published data.
| Column Type | Stationary Phase | Key Performance Characteristics | Reference |
| Reversed-Phase | C18 | Generally provides good retention and peak shape for mycotoxins. However, most standard C18 columns, such as the Agilent Extend-C18, Cortex C18, and Poroshell HPH-C18, are unable to chromatographically separate the 3-ADON and 15-ADON isomers.[1] A Symmetry C18 column was shown to be effective in separating a mixture of mycotoxins including 15-ADON.[5] | [1][5] |
| Polar-Modified Reversed-Phase | Waters Acquity UPLC HSS T3 C18 | A Waters Acquity UPLC HSS T3 C18 column has been utilized in an optimized method, indicating its suitability for the analysis of DON and its derivatives.[2][6] | [2][6] |
| Pentafluorophenyl (PFP) | PFP | A Pentafluorophenyl (PFP) stationary phase has demonstrated the ability to resolve the regioisomers 3-ADON and 15-ADON.[7] | [7] |
| Chiral | YMC CHIRAL ART Cellulose-sc | Chiral columns have been shown to be effective in achieving chromatographic separation of the positional isomers 3-ADON and 15-ADON.[1][8][9] | [1][8][9] |
| Diol-HILIC | YMC-TRIART diol-HILIC | A YMC-TRIART diol-HILIC column showed a tendency to separate 3-ADON and 15-ADON, although with poor peak resolution.[1][9] | [1][9] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of experimental protocols used for the analysis of 15-ADON.
Method 1: Chiral Separation of 3-ADON and 15-ADON
-
Column: YMC CHIRAL ART Cellulose-sc (3.0 mm × 250 mm, 3 µm)[1]
-
Mobile Phase:
-
A: 5 mM ammonium acetate
-
B: Methanol[9]
-
-
Instrumentation: LC-MS/MS[1]
-
Key Finding: This method successfully achieved chromatographic separation of the 3-ADON and 15-ADON isomers, which is often not possible with standard C18 columns.[1]
Method 2: Analysis of DON and its Derivatives using a Polar-Modified C18 Column
-
Column: Waters Acquity UPLC HSS T3 C18, 1.8 µm, 2.1 × 100 mm[2][6]
-
Key Finding: This method was optimized for the separation of DON and its modified forms, including 15-ADON.[2][6]
Method 3: General Mycotoxin Screening using a Standard C18 Column
-
Column: Symmetry C18 (short, 75 mm)[5]
-
Mobile Phase: A combination of an isocratic and gradient solvent system was used to separate a mixture of mycotoxins.[5] For the isocratic separation of DON, a mixture of water-acetonitrile-methanol (90 + 5 + 5, v/v/v) was used.[5]
-
Instrumentation: Liquid chromatography with ultraviolet detection and liquid chromatography/mass spectrometry (LC/MS).[5]
-
Key Finding: The shorter Symmetry C18 column provided comparable resolution to a longer (250 mm) column but with a significantly reduced retention time.[5]
Visualization of the LC Column Selection Workflow
The selection of an appropriate LC column for the analysis of this compound is a critical step that depends on the specific analytical goals. The following diagram illustrates a logical workflow to guide this decision-making process.
Caption: A workflow diagram for selecting an LC column for 15-ADON analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. research.wur.nl [research.wur.nl]
- 4. Development and Validation of an LC-MS/MS Based Method for the Determination of Deoxynivalenol and Its Modified Forms in Maize - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of four C18 columns for the liquid chromatographic determination of deoxynivalenol in naturally contaminated wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. Validation of LC-MS/MS Coupled with a Chiral Column for the Determination of 3- or 15-Acetyl Deoxynivalenol Mycotoxins from Fusarium graminearum in Wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation of LC-MS/MS Coupled with a Chiral Column for the Determination of 3- or 15-Acetyl Deoxynivalenol Mycotoxins from Fusarium graminearum in Wheat - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
